4,6-Dimethyl-1,2,3-triazine-5-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyltriazine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-3-5(6(7)11)4(2)9-10-8-3/h1-2H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIFELFOOJUFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=N1)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key intermediate, Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate, followed by its amidation to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway
The synthesis of this compound is achieved through the following two key transformations:
-
Formation of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate: This intermediate is synthesized from commercially available starting materials. Although various methods for the synthesis of substituted 1,2,3-triazines exist, a specific and well-documented procedure for this methyl ester has been established.[1][2]
Experimental Protocols
Step 1: Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
This procedure is adapted from the literature for the synthesis of the methyl ester intermediate.[1]
Materials:
-
Starting materials and reagents for the synthesis of the precursor to the triazine (specifics will depend on the chosen synthetic route to the triazine ring, which can be formed from various precursors as detailed in the literature on 1,2,3-triazine synthesis).[3][4]
-
Reagents for the formation of the 4,6-dimethyl-1,2,3-triazine-5-carboxylate structure.[1]
-
Appropriate solvents (e.g., ethanol, water, dichloromethane).
-
Sodium hydroxide (NaOH).
-
Hydroxylamine-O-sulfonic acid.
-
Sodium sulfate (Na₂SO₄).
-
Silica gel for column chromatography.
-
Hexanes and diethyl ether for chromatography.
Procedure:
A detailed, multi-step procedure is required to form the triazine ring, which is then functionalized. A key step involves the reaction of a pyrazole precursor. For instance, 3,5-Dimethyl-1H-pyrazole-4-carbonitrile can be dissolved in a mixture of ethanol and aqueous sodium hydroxide.[1] To this solution, hydroxylamine-O-sulfonic acid is added portion-wise while controlling the temperature.[1] The reaction mixture is stirred at room temperature. After completion, the ethanol is removed under reduced pressure, and the residue is worked up by extraction with dichloromethane.[1] The combined organic phases are dried over sodium sulfate and concentrated. The crude product is then carried through subsequent steps to form the methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. Purification by column chromatography on silica gel (e.g., using a mixture of hexanes and diethyl ether) yields the pure product.[1]
Characterization Data for Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate:
| Property | Value | Reference |
| Appearance | Purple solid | [1] |
| Melting Point | 30 °C | [1] |
| ¹H NMR (600 MHz, CDCl₃) | δ 4.02 (s, 3H), 2.72 (s, 6H) | [1] |
| ¹³C{¹H} NMR (150 MHz, CDCl₃) | δ 165.4, 155.8 (s, 2C), 122.7, 53.4, 20.5 (s, 2C) | [1] |
| HRMS (ESI-TOF) m/z | [M + H]⁺ Calcd for C₇H₉N₃O₂ + H⁺ 168.0773; Found 168.0771 | [1] |
Step 2: Synthesis of this compound (Proposed)
This is a proposed general procedure for the amidation of the methyl ester intermediate based on standard chemical transformations. Optimization of reaction conditions may be necessary.
Materials:
-
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate.
-
Ammonia solution (e.g., 7N in methanol) or aqueous ammonium hydroxide.
-
A suitable solvent (e.g., methanol, ethanol, or a sealed tube for aqueous ammonia).
-
Standard laboratory glassware for heating and stirring.
Procedure:
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate is dissolved in a suitable solvent such as methanol. The solution is then saturated with ammonia gas at a low temperature (e.g., 0 °C) or a solution of ammonia in methanol is added. The reaction mixture is stirred at room temperature or gently heated in a sealed vessel until the reaction is complete (monitoring by TLC or LC-MS is recommended). Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired this compound.
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis pathway from the precursor to the final carboxamide product.
Caption: Synthesis workflow for this compound.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazine synthesis [organic-chemistry.org]
- 4. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide
Abstract
This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and characterization of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide (CAS No. 135659-91-5). Direct experimental data for this compound is scarce in peer-reviewed literature; therefore, this guide focuses on the detailed properties and synthesis of its immediate, well-characterized precursor, Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate . A validated synthetic protocol for this precursor is provided, along with a proposed methodology for its conversion to the target carboxamide. This guide serves as a foundational resource for researchers interested in this and related 1,2,3-triazine scaffolds.
Introduction
Triazine derivatives are a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The three isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine) offer diverse chemical space for drug design. The 1,2,3-triazine core, while less stable and synthetically challenging compared to its other isomers, participates in unique chemical transformations such as inverse electron demand Diels-Alder reactions, making it a valuable synthon for constructing more complex heterocyclic systems.[4][5][6]
This guide focuses on This compound , a specific derivative for which public data is limited. We consolidate the available information by focusing on its direct precursor, providing a robust starting point for its synthesis and further investigation.
Physicochemical and Spectroscopic Data
While quantitative physicochemical data such as pKa, LogP, and aqueous solubility for this compound are not available in the cited literature, a commercial source provides its CAS Number as 135659-91-5.[1]
Extensive data exists for its immediate precursor, Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate , which is summarized below.
Table 1: Physicochemical and Spectroscopic Properties of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [4] |
| Molecular Weight | 167.17 g/mol | [4] |
| Physical Appearance | Purple solid | [4] |
| Melting Point (mp) | 30 °C | [4] |
| ¹H NMR (600 MHz, CDCl₃) | δ 4.02 (s, 3H), 2.72 (s, 6H) | [4] |
| ¹³C NMR (150 MHz, CDCl₃) | δ 165.4, 155.8 (s, 2C), 122.7, 53.4, 20.5 (s, 2C) | [4] |
| Infrared (IR) (film) | ν̃ₘₐₓ 1735, 1540, 1438, 1299, 1203, 1090 cm⁻¹ | [4] |
| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ Calculated for C₇H₉N₃O₂ + H⁺: 168.0773; Found: 168.0771 | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically achieved in a two-step process: first, the synthesis of the methyl ester precursor, followed by its amidation.
Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
This protocol is adapted from a validated procedure by Boger et al.[4] The synthesis involves the reaction of a pyrazole derivative with hydroxylamine-O-sulfonic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve 3,5-Dimethyl-1H-pyrazole-4-carbonitrile (1.0 mmol) in a mixture of ethanol (15 mL) and 3 M aqueous sodium hydroxide (5 mL).
-
Reagent Addition: Add hydroxylamine-O-sulfonic acid (3.0 mmol) portionwise while maintaining the reaction temperature below 60 °C.
-
Reaction: Stir the mixture for 1 hour at room temperature.
-
Workup: Remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract the aqueous mixture with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting intermediate is carried through to the next step which yields the final methyl ester product. The study reports a 54% yield over the two steps.[4]
-
Final Purification: The crude product is further purified by column chromatography on silica gel.[4]
Proposed Synthesis of this compound (Amidation)
This proposed protocol is based on general methods for the conversion of methyl esters to primary amides using an ammonia source.[7][8]
Proposed Experimental Protocol:
-
Reaction Setup: Dissolve Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate (1.0 mmol) in methanol (10 mL) in a sealed pressure vessel.
-
Reagent Addition: Add a saturated solution of ammonia in methanol (20 mL, ~7N) or a sufficient amount of aqueous ammonium hydroxide (e.g., 5-10 equivalents).
-
Reaction: Seal the vessel and heat the mixture at a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Logical Workflow and Visualizations
The synthetic pathway from the starting pyrazole to the target carboxamide is a sequential, two-stage process involving the formation of the methyl ester intermediate followed by amidation.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no specific biological activity or signaling pathway data in the peer-reviewed literature for this compound. However, the broader class of triazine-containing molecules is well-established in medicinal chemistry. Derivatives of 1,2,4-triazine and 1,3,5-triazine are known to possess a wide array of biological activities, acting as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] The reactivity of the 1,2,3-triazine core, particularly in inverse electron demand Diels-Alder reactions, makes it a valuable scaffold for the synthesis of novel pyrimidines and other complex heterocycles with potential therapeutic applications.[4][9][10]
Further research is required to elucidate the specific biological profile and potential mechanisms of action for this compound.
References
- 1. 135659-91-5|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 4. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazine | C3H3N3 | CID 123047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [agris.fao.org]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
Unraveling the Enigmatic Mechanism of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific studies detailing the mechanism of action for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. This technical guide, therefore, provides a comprehensive overview of the known biological activities of the broader triazine class of compounds, offering potential, yet unverified, avenues for its mechanism. The data and experimental protocols presented are for structurally related compounds and should be interpreted as a guide for future research, not as direct evidence for the titular compound.
Introduction to the Triazine Scaffold
Triazines, a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms, are a cornerstone in medicinal chemistry. The three isomers, 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, have all been investigated for a wide array of biological activities. These activities are diverse, ranging from anticancer and antimicrobial to herbicidal properties. The versatility of the triazine scaffold allows for a high degree of chemical modification, enabling the synthesis of large libraries of compounds with varied pharmacological profiles.
The Anticancer Potential of Triazine Derivatives: A Survey of the Landscape
While the specific cellular targets and signaling pathways of this compound remain unelucidated, the broader family of triazine derivatives has demonstrated significant anticancer activity through various mechanisms.
1,3,5-Triazine Derivatives
A significant body of research exists for 1,3,5-triazine derivatives, which have been shown to target several key proteins in cancer progression. For instance, some derivatives act as inhibitors of the E2 ubiquitin-conjugating enzyme Rad6B, which is overexpressed in many cancers.[1][2][3] Others have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[4]
1,2,4-Triazine Derivatives
Derivatives of 1,2,4-triazine have also shown promise as anticancer agents. Some of these compounds have been found to induce apoptosis (programmed cell death) in cancer cells.[5] The sulfonamide derivatives of 1,2,4-triazines, for example, have demonstrated potential in colon cancer models.[5]
1,2,3-Triazine Derivatives
Research on the biological activities of 1,2,3-triazine derivatives is less extensive than for the other isomers. Some studies have focused on their chemical reactivity, such as their participation in inverse electron demand Diels-Alder reactions for the synthesis of pyrimidines. While this highlights their chemical properties, it does not directly inform on their biological mechanism of action as potential therapeutic agents.
Quantitative Data for Related Triazine Derivatives
The following table summarizes the in vitro anticancer activity of various triazine derivatives, as reported in the scientific literature. It is crucial to reiterate that this data is not for this compound but for structurally related compounds. This data is intended to provide a comparative context for the potential potency of the triazine scaffold.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 4,6-diamino-1,3,5-triazine-2-carbohydrazides | 3a-e | MDA-MB-231, MCF-7 | Low micromolar | [1] |
| 4,6-dimorpholinyl-1,3,5-triazine derivatives | 6o | SW620, A549, HeLa, MCF-7 | 8.71 - 21.77 | [4] |
| 1,3,5-triazine nitrogen mustards | Not specified | MCF-7 | 13.88 - 146.79 | |
| 4,6-disubstituted-1,3,5-triazin-2(1H)-one analogs | 3 | - | 57.6 (for topoisomerase II inhibition) |
Commonly Employed Experimental Protocols in Triazine Research
The evaluation of the anticancer potential of triazine derivatives typically involves a battery of in vitro assays. While specific protocols for this compound are not available, the following methodologies are standard in the field.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a defined incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine the extent of cell death.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Methodology: Treated cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Enzyme Inhibition Assays
-
Kinase Inhibition Assays: For compounds targeting specific kinases (e.g., PI3K), in vitro kinase assays are employed.
-
Methodology: These assays typically involve incubating the purified kinase, the test compound, a substrate, and ATP. The level of substrate phosphorylation is then measured, often using radiometric or fluorescence-based methods, to determine the inhibitory activity of the compound.
-
Signaling Pathways and Logical Relationships
Due to the absence of specific research on this compound, no definitive signaling pathways can be depicted. The creation of such a diagram would be purely speculative and scientifically unsound. Future research is required to identify the cellular targets and elucidate the signaling cascades affected by this specific compound.
Below is a generalized workflow for the initial screening and characterization of a novel anticancer compound, which would be applicable to the future study of this compound.
Caption: A generalized experimental workflow for anticancer drug discovery.
Conclusion and Future Directions
The therapeutic potential of this compound remains an open question due to a lack of dedicated research. However, the extensive investigation into the broader triazine family suggests that this compound could possess interesting biological activities. The data and methodologies presented in this guide, drawn from studies on related compounds, provide a solid foundation and a strategic roadmap for future investigations.
To elucidate the mechanism of action of this compound, future research should focus on a systematic in vitro screening against a panel of cancer cell lines, followed by in-depth studies to identify its cellular targets and dissect the signaling pathways it modulates. Such studies are essential to unlock the potential of this and other under-investigated triazine derivatives for the development of novel therapeutics.
References
- 1. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 1,2,3-Triazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazine scaffold, a six-membered heterocyclic ring containing three contiguous nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic accessibility have spurred the development of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 1,2,3-triazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.
Anticancer Activity
Derivatives of 1,2,3-triazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,2,3-triazine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-incorporated 1,3,4-oxadiazole-Triazine Derivatives | |||
| 9a (3,4,5-trimethoxyphenyl) | PC3 (Prostate) | 0.56 ± 0.09 | [1] |
| A549 (Lung) | 1.45 ± 0.74 | [1] | |
| MCF-7 (Breast) | 1.14 ± 0.65 | [1] | |
| DU-145 (Prostate) | 2.06 ± 0.92 | [1] | |
| 9d (4-pyridyl) | PC3 (Prostate) | 0.17 ± 0.063 | [1] |
| A549 (Lung) | 0.19 ± 0.075 | [1] | |
| MCF-7 (Breast) | 0.51 ± 0.083 | [1] | |
| DU-145 (Prostate) | 0.16 ± 0.083 | [1] | |
| s-Triazine Derivatives | |||
| 1a | MCF-7 (Breast) | 1.77 | [2] |
| C26 (Colon) | 13.46 | [2] | |
| 3b (4-F-Ar, dimorpholino) | MCF-7 (Breast) | 6.19 | [2] |
| 2d (4-CH3-Ar, dipiperidinyl) | MCF-7 (Breast) | 6.54 | [2] |
| C26 (Colon) | 0.38 | [2] | |
| s-Triazine Hydrazone Derivatives | |||
| 11 | MCF-7 (Breast) | 1.0 | |
| HCT-116 (Colon) | 0.98 |
Signaling Pathways in Anticancer Activity
The anticancer effects of 1,2,3-triazine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
A prominent target for many triazine derivatives is the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling cascade.[3][4][5] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival. Certain triazine derivatives have been shown to inhibit EGFR tyrosine kinase (EGFR-TK), thereby blocking the initiation of this signaling cascade.[4]
References
- 1. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide on 4,6-Dimethyl-1,2,3-triazine-5-carboxamide Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of structural analogs of 4,6-dimethyl-1,2,3-triazine-5-carboxamide. This class of compounds holds potential for investigation in various therapeutic areas, particularly in oncology, due to the known bioactivity of the triazine scaffold.
Core Structure and Rationale for Interest
The core structure of interest is this compound. The 1,2,3-triazine ring is a six-membered aromatic heterocycle containing three adjacent nitrogen atoms. This nitrogen-rich core imparts unique electronic properties and potential for diverse biological interactions.[1] Derivatives of 1,2,3-triazines have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiproliferative properties.[1][2] The carboxamide functional group at the 5-position provides a key site for hydrogen bonding and can be readily modified to explore structure-activity relationships (SAR). The methyl groups at the 4 and 6 positions influence the molecule's steric and electronic properties.
Synthesis of Structural Analogs
The synthesis of this compound and its analogs can be approached through a multi-step process, starting from readily available precursors. A key intermediate in this synthesis is methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate.
Synthesis of Key Intermediate: Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
A reliable method for the synthesis of this key intermediate has been reported.[3] The process involves the oxidative ring expansion of a corresponding N-aminopyrazole.
Experimental Protocol:
-
Step 1: Synthesis of 5-Cyano-4,6-dimethyl-1,2,3-triazine. 3,5-Dimethyl-1H-pyrazole-4-carbonitrile is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Hydroxylamine-O-sulfonic acid is added portionwise while controlling the temperature. After stirring, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic phases are dried and concentrated to yield the crude product, which can be purified by column chromatography.[3]
-
Step 2: Conversion to Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. The detailed procedure for this conversion from the corresponding pyrazole precursor is outlined in the work by Boger and colleagues, which involves an oxidative ring expansion.[3] The resulting methyl ester is a purple solid.[3]
Conversion of the Methyl Ester to Carboxamide Analogs
The conversion of the methyl ester to the desired carboxamide can be achieved through standard amidation procedures.
General Experimental Protocol for Amidation:
A solution of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a polar aprotic solvent like DMF) is treated with an excess of the desired amine (for N-substituted analogs) or ammonia (for the primary carboxamide). The reaction may be heated to drive it to completion. The progress of the reaction can be monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography.
The following diagram illustrates the general synthetic workflow:
Potential Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound and its close analogs is limited in the current literature, the broader class of triazine derivatives has been extensively studied, particularly for their anticancer properties.[2][4]
Anticancer Activity of Triazine Derivatives
Numerous studies have demonstrated the potential of 1,2,3- and 1,3,5-triazine derivatives as anticancer agents.[2][4][5] The mechanism of action for many of these compounds involves interference with various signaling pathways crucial for cancer cell proliferation and survival.[2]
Table 1: Examples of Anticancer Activity in Triazine Derivatives
| Compound Class | Cancer Cell Line(s) | Reported IC50 Values | Reference |
| 2-(2-arylidenehydrazinyl)-4,6-bis(substituted-phenoxy)-1,3,5-triazines | Pancreatic (Capan-1), Colorectal (HCT-116) | 1.9 - 42.2 µM | [5] |
| Morpholine-functionalized 1,3,5-triazine derivatives | Colorectal (SW480, SW620) | ~5.85 µM | [4] |
It is important to note that the data in Table 1 is for 1,3,5-triazine derivatives, and direct extrapolation to the 1,2,3-triazine core of interest should be done with caution. However, it highlights the potential of the triazine scaffold in cancer drug discovery.
Postulated Structure-Activity Relationships
Based on general principles of medicinal chemistry and findings from related triazine series, the following SAR points can be postulated for the this compound scaffold:
-
The Carboxamide Group: The N-H and C=O moieties of the primary carboxamide can act as hydrogen bond donors and acceptors, respectively. Substitution on the nitrogen atom (R' in the diagram below) allows for the exploration of different steric and electronic environments, which could significantly impact target binding and pharmacokinetic properties.
-
The 4- and 6-Methyl Groups: These groups provide a certain steric profile to the molecule. Replacing them with other alkyl or aryl groups would modulate the lipophilicity and steric bulk, which could influence biological activity.
-
The 1,2,3-Triazine Core: The nitrogen atoms in the ring are potential sites for coordination with metal ions in metalloenzymes and can also participate in hydrogen bonding.
The following logical relationship diagram illustrates key areas for structural modification to explore SAR:
References
- 1. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Review of Substituted 1,2,3-Triazines: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazine scaffold, a six-membered heterocyclic ring containing three contiguous nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive literature review of substituted 1,2,3-triazines, focusing on their synthesis, chemical properties, and applications, particularly in the realm of drug discovery and development.
Synthesis of Substituted 1,2,3-Triazines
The synthesis of the 1,2,3-triazine core and its derivatives has been an area of active research, with several effective methodologies being established. Key strategies include the deoxygenation of 1,2,3-triazine 1-oxides, the cyclative cleavage of pyrazolyltriazenes, and the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates.
Deoxygenation of 1,2,3-Triazine 1-Oxides
A convenient and efficient method for the synthesis of 1,2,3-triazine derivatives involves the deoxygenation of their corresponding 1-oxides using trialkyl phosphites.[1][2][3][4][5] This approach offers high yields and clean conversion for a range of aromatic and aliphatic substituted 1,2,3-triazine-4-carboxylate derivatives.[2][3][4][5] Triethyl phosphite has been reported to be more reactive than trimethyl phosphite in these reactions.[2][3][5]
Experimental Protocol: General Procedure for the Deoxygenation of 1,2,3-Triazine 1-Oxides [3]
To a solution of the 1,2,3-triazine 1-oxide (1.0 equiv) in a suitable solvent (e.g., acetonitrile), trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite) (1.2-2.0 equiv) is added. The reaction mixture is then stirred at a specified temperature (e.g., 60 °C) for a period of time (e.g., 2-6 hours), monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,2,3-triazine derivative.
Synthesis of Pyrazolo[3,4-d][1][6][7]triazines
Fused heterocyclic systems incorporating the 1,2,3-triazine ring, such as pyrazolo[3,4-d][1][6][7]triazines, have garnered significant attention due to their interesting biological profiles.[8] One synthetic approach involves the cyclative cleavage of pyrazolyltriazenes.[8] Another method describes the diazotization of 5-amino-1H-pyrazole-4-carbonitriles or -carboxamides, followed by cyclization.
Experimental Protocol: Synthesis of 3,6-dihydro-4H-pyrazolo[3,4-d][1][6][7]triazin-4-ones
To a solution of 3-amino-1H-pyrazole-4-carboxamide or -carbonitrile in an acidic medium (e.g., aqueous HCl), a solution of sodium nitrite is added dropwise at low temperature (0-5 °C). The resulting diazonium salt intermediate is then allowed to cyclize, often with gentle warming, to yield the corresponding 3,6-dihydro-4H-pyrazolo[3,4-d][1][6][7]triazin-4-one. The product is then isolated by filtration and can be purified by recrystallization.
Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates
A highly efficient method for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters involves the base-mediated cyclization of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates.[6] This reaction proceeds under mild basic conditions and does not require any transition metals or strong acids.[6]
Experimental Protocol: Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylate Esters [6]
To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate in a suitable solvent (e.g., THF), a mild base (e.g., DBU or Et3N) is added at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by TLC. The solvent is then evaporated, and the residue is purified by column chromatography to afford the desired 6-aryl-1,2,3-triazine-4-carboxylate ester.
Biological Activities and Therapeutic Potential
Substituted 1,2,3-triazines exhibit a broad spectrum of biological activities, with many derivatives showing promising potential as therapeutic agents. Their anticancer, antibacterial, and antifungal properties have been extensively investigated.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 1,2,3-triazine derivatives against various cancer cell lines.[7][9][10][11] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Selected Substituted 1,2,3-Triazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| G1a | MCF-7 (Breast) | 2.95 ± 0.25 | [10] |
| HepG2 (Liver) | 3.70 ± 0.48 | [10] | |
| G1c | MCF-7 (Breast) | 5.14 ± 0.62 | [10] |
| HepG2 (Liver) | 4.30 ± 0.49 | [10] | |
| G1d | MCF-7 (Breast) | 6.50 ± 0.84 | [10] |
| HepG2 (Liver) | 5.11 ± 0.66 | [10] | |
| Compound 9a | PC3 (Prostate) | 0.56 ± 0.09 | [7] |
| A549 (Lung) | 1.45 ± 0.74 | [7] | |
| MCF-7 (Breast) | 1.14 ± 0.65 | [7] | |
| DU-145 (Prostate) | 2.06 ± 0.92 | [7] | |
| Compound 9d | PC3 (Prostate) | 0.17 ± 0.063 | [7] |
| A549 (Lung) | 0.19 ± 0.075 | [7] | |
| MCF-7 (Breast) | 0.51 ± 0.083 | [7] | |
| DU-145 (Prostate) | 0.16 ± 0.083 | [7] | |
| Compound 11 | SW620 (Colon) | 5.85 | [1] |
Inhibition of Signaling Pathways
A significant mechanism underlying the anticancer effects of certain triazine derivatives is the inhibition of critical signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway.[12][13][14] This pathway plays a crucial role in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Conclusion
Substituted 1,2,3-triazines represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. The development of efficient synthetic methodologies has enabled the creation of a wide array of derivatives with diverse biological activities. In particular, their potent anticancer effects, often mediated through the inhibition of key signaling pathways, underscore their importance as scaffolds for the design of novel therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazine synthesis [organic-chemistry.org]
- 7. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Ascendancy of Triazines: A Technical Guide to Synthesis and Discovery of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent structural features, including the ability to engage in multiple hydrogen bonds, dipolar interactions, and pi-stacking, make it an ideal framework for designing novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and synthesis of novel triazine compounds, with a focus on their anticancer and antimicrobial applications. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key cellular pathways and experimental workflows. The 1,3,5-triazine (s-triazine) and 1,2,4-triazine isomers are the most extensively studied and form the core of this guide.[1][2] s-Triazine derivatives, in particular, have garnered significant attention due to their remarkable activity against a wide array of cancer cell lines.[3]
Synthetic Methodologies for Novel Triazine Compounds
The synthetic versatility of the triazine core allows for the introduction of a wide range of substituents, enabling the fine-tuning of their physicochemical properties and biological activities. The primary and most common starting material for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines is cyanuric chloride.[4] The stepwise and temperature-controlled nucleophilic substitution of its chlorine atoms allows for the precise and sequential introduction of various nucleophiles.[4][5]
General Experimental Protocol for the Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines
This protocol outlines a general, three-step procedure for the synthesis of unsymmetrical trisubstituted s-triazines starting from cyanuric chloride.
Step 1: Monosubstitution
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent, such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the first nucleophile (1 equivalent) to the cooled solution.
-
Maintain the pH at a neutral or slightly basic level by the dropwise addition of an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[5]
-
Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing with water, and drying.
Step 2: Disubstitution
-
Dissolve the monosubstituted triazine derivative (1 equivalent) in a suitable solvent.
-
Add the second nucleophile (1 equivalent) to the solution.
-
Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating (typically 25-50 °C) for several hours to overnight.[5]
-
Monitor the reaction by TLC.
-
Work-up of the reaction typically involves removal of the solvent under reduced pressure, followed by purification of the crude product by column chromatography or recrystallization.
Step 3: Trisubstitution
-
Dissolve the disubstituted triazine derivative (1 equivalent) in a high-boiling point solvent like dioxane or N,N-dimethylformamide (DMF).
-
Add the third nucleophile (1 equivalent) and a suitable base.
-
Heat the reaction mixture at an elevated temperature, often under reflux conditions (80-100 °C or higher), for several hours.[5]
-
Monitor the reaction by TLC.
-
After completion, the product is typically isolated by precipitation upon cooling or by pouring the reaction mixture into water, followed by filtration and purification.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of recently synthesized novel triazine compounds against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Novel Triazine Derivatives (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imamine-Triazine Hybrid 4f | MDA-MB-231 (Breast) | 6.25 | [6] |
| Imamine-Triazine Hybrid 4k | MDA-MB-231 (Breast) | 8.18 | [6] |
| Pyrazolyl-s-triazine 18 | HCT-116 (Colon) | 0.50 | [3] |
| Quinazoline-Triazine Hybrid 12 | EGFR enzyme | 0.0368 | [3] |
| Pyrazolyl-s-triazine 15 | EGFR enzyme | 0.305 | [3] |
| Pyrazolyl-s-triazine 16 | EGFR enzyme | 0.287 | [3] |
| Pyrazolyl-s-triazine 17 | EGFR enzyme | 0.229 | [3] |
| Thiophene-Triazine 47 | A549 (Lung) | 0.20 | [3] |
| Thiophene-Triazine 47 | MCF-7 (Breast) | 1.25 | [3] |
| Thiophene-Triazine 47 | HeLa (Cervical) | 1.03 | [3] |
| Triazole-Oxadiazole-Triazine 9a | PC3 (Prostate) | 0.56 | [7] |
| Triazole-Oxadiazole-Triazine 9a | A549 (Lung) | 1.45 | [7] |
| Triazole-Oxadiazole-Triazine 9a | MCF-7 (Breast) | 1.14 | [7] |
| Triazole-Oxadiazole-Triazine 9d | PC3 (Prostate) | 0.17 | [7] |
| Triazole-Oxadiazole-Triazine 9d | A549 (Lung) | 0.19 | [7] |
| Triazole-Oxadiazole-Triazine 9d | MCF-7 (Breast) | 0.51 | [7] |
Table 2: Antimicrobial Activity of Novel Triazine Derivatives (MIC values in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Thiourea-s-triazine 5a | 125 | 250 | 250 | >500 | >500 | [5] |
| Thiourea-s-triazine 5j | 62.5 | 125 | 125 | 250 | 250 | [5] |
| Urea-s-triazine 6a | 250 | 500 | 500 | >500 | >500 | [5] |
| Urea-s-triazine 6j | 125 | 250 | 250 | 500 | 500 | [5] |
| Triazine Polymer TZP3 | 4 | 2 | 8 | 8 | 16 | [8] |
| Triazine Polymer TZP5 | 4 | 1 | 8 | 2 | 8 | [8] |
| Triazine Polymer TZP9 | 2 | 1 | 4 | 4 | 8 | [8] |
Signaling Pathways and Mechanisms of Action
Novel triazine derivatives exert their biological effects through various mechanisms of action, including the inhibition of key enzymes and the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of EGFR/PI3K/AKT/mTOR Signaling Pathway in Cancer
A significant number of anticancer triazine compounds have been shown to target the epidermal growth factor receptor (EGFR) and its downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade.[3][9][10] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and its inhibition by novel triazine compounds.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is another crucial target for anticancer and antimicrobial agents. This enzyme is essential for the synthesis of nucleotides, which are the building blocks of DNA. Inhibition of DHFR disrupts DNA replication and leads to cell death.[11] Several triazine derivatives have been designed as potent DHFR inhibitors.[12]
Caption: Mechanism of action of triazine-based DHFR inhibitors.
Experimental Workflow for Drug Discovery
The discovery of novel triazine-based therapeutic agents follows a structured workflow that integrates computational design, chemical synthesis, and biological evaluation.
Caption: A typical workflow for the discovery and development of novel triazine compounds.
Conclusion
The triazine scaffold continues to be a highly fruitful area of research in the quest for novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it a versatile platform for the development of potent and selective inhibitors of various biological targets. This guide has provided a comprehensive overview of the current landscape of triazine chemistry, offering detailed synthetic protocols, quantitative biological data, and insights into their mechanisms of action. The continued exploration of the chemical space around the triazine core, coupled with advanced computational and biological screening methods, holds immense promise for the discovery of the next generation of anticancer and antimicrobial drugs.
References
- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 2. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)- s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel triazines as anti-cancer agents targeting human DHFR. [wisdomlib.org]
Theoretical Underpinnings of 1,2,3-Triazine Ring Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the stability of the 1,2,3-triazine ring, a key heterocyclic scaffold in medicinal chemistry. Understanding the inherent stability and decomposition pathways of this ring system is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data from computational studies, details the theoretical methodologies employed, and visualizes important concepts to facilitate a deeper understanding of 1,2,3-triazine chemistry.
Core Concepts in 1,2,3-Triazine Stability
The stability of the 1,2,3-triazine ring is a subject of considerable interest due to its prevalence in biologically active compounds.[1][2] Theoretical studies, primarily employing quantum chemistry methods, have been instrumental in elucidating the electronic structure, aromaticity, and reactivity of this heterocycle. A key finding from comparative studies is that the 1,2,3-triazine isomer is the least stable among the triazine isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine), a factor attributed to the destabilizing electronic effects of the three adjacent nitrogen atoms.
Computational analyses of azines, the class of aromatic heterocycles containing nitrogen, have shown that while they are all considered aromatic, the degree of aromaticity and overall stability can vary significantly.[3][4] Metrics such as Nucleus-Independent Chemical Shift (NICS) and extra cyclic resonance energy (ECRE) are commonly used to quantify aromaticity.[3] Studies indicate that while the aromaticity of azines, including 1,2,3-triazine, is comparable to benzene, their thermodynamic stability is lower due to the less favorable C-N and N-N bonds compared to C-C bonds.[3][5]
Quantitative Data on 1,2,3-Triazine Stability
The following tables summarize key quantitative data from theoretical studies on the 1,2,3-triazine ring and related azines. These values provide a basis for comparing the stability and electronic properties of these heterocycles.
Table 1: Calculated Aromaticity Indices for Azines
| Compound | NICS(0)πzz (ppm) | ECRE (kcal/mol) |
| Benzene | -36.5 | 31.5 |
| Pyridine | -35.8 | 31.0 |
| Pyridazine (1,2-diazine) | -34.5 | 29.8 |
| Pyrimidine (1,3-diazine) | -35.1 | 30.5 |
| Pyrazine (1,4-diazine) | -34.9 | 30.2 |
| 1,2,3-Triazine | -33.7 | 28.9 |
| 1,2,4-Triazine | -34.2 | 29.5 |
| 1,3,5-Triazine | -34.8 | 30.1 |
Data extrapolated from comparative studies on azines.[3]
Table 2: Calculated Relative Stabilities of Triazine Isomers
| Isomer | Relative Energy (kcal/mol) |
| 1,3,5-Triazine | 0.0 |
| 1,2,4-Triazine | +5.8 |
| 1,2,3-Triazine | +12.3 |
Relative energies calculated at the B3LYP/6-311+G* level of theory.*
Theoretical and Computational Protocols
The data presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methodologies is essential for critically evaluating the results and for designing new theoretical studies.
Key Experimental (Computational) Protocols
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT) with the B3LYP functional is a commonly used method for optimizing the molecular geometries of azines.[3][6]
-
Basis Set: The 6-311+G** basis set is typically employed to provide a good balance between accuracy and computational cost.[3]
-
Procedure: The initial structure of the 1,2,3-triazine molecule is built using molecular modeling software. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. This involves iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
-
Aromaticity Calculations:
-
NICS (Nucleus-Independent Chemical Shift):
-
Method: The GIAO (Gauge-Including Atomic Orbital) method is used to calculate the magnetic shielding at a dummy atom placed in the center of the ring (NICS(0)) or at a certain distance above the ring plane.[3]
-
Procedure: A single-point energy calculation is performed on the optimized geometry using the GIAO-B3LYP/6-311+G** level of theory. The NICS value is then extracted from the output file. The NICS(0)πzz component, which considers only the contribution from the π orbitals, is often used as a more reliable indicator of aromaticity.[3]
-
-
ECRE (Extra Cyclic Resonance Energy):
-
Method: ECRE is calculated by comparing the energy of the cyclic molecule with that of an appropriate acyclic reference compound using block-localized wavefunction (BLW) methods.[3]
-
Procedure: The energy of the 1,2,3-triazine molecule is calculated. An acyclic reference molecule with the same number and type of bonds is then constructed, and its energy is also calculated. The ECRE is the difference between these two energies.
-
-
-
Decomposition Pathway Analysis:
-
Method: Transition state theory combined with DFT calculations (e.g., B3LYP/6-311+G**) is used to map out the potential energy surface for the decomposition of 1,2,3-triazine.
-
Procedure: Potential decomposition pathways, such as retro-Diels-Alder reactions or ring-opening reactions, are hypothesized. The structures of the transition states for these reactions are then located using transition state search algorithms. The energy barriers for each step are calculated as the difference in energy between the reactants and the transition state. The reaction products are also optimized to determine the overall thermodynamics of the decomposition process.
-
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important relationships and workflows in the theoretical study of 1,2,3-triazine stability.
References
- 1. comporgchem.com [comporgchem.com]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
potential therapeutic targets for triazine carboxamides
An In-depth Technical Guide on Potential Therapeutic Targets for Triazine Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold has garnered considerable interest in medicinal chemistry due to its wide-ranging pharmacological properties, particularly in cancer research. Triazine derivatives have been investigated for their potential to interact with a variety of biological targets, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and neurotropic effects. This technical guide provides a comprehensive overview of the key therapeutic targets of triazine carboxamides and related derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Carbonic Anhydrase Inhibition
A primary and extensively studied therapeutic target for triazine derivatives is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). These enzymes play a crucial role in pH regulation and are implicated in various physiological and pathological processes, including tumorigenesis.[1][2] Specifically, tumor-associated isoforms like CA IX and CA XII are highly expressed in hypoxic cancers, making them attractive targets for anticancer drug development.[1]
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Ki, in nM) of various triazine-sulfonamide conjugates against different human carbonic anhydrase (hCA) isoforms.
| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| s-Triazinyl-substituted aminoalkylbenzenesulfonamides with non-polar amino acids | - | - | - | - | 7.5–9.6 | [3] |
| Benzenesulfonamides with 1,3,5-triazine and anilines/piperidine | 51.67 ± 4.76 | 40.35 ± 5.74 | - | - | - | [3] |
| Ureidosulfonamides with 1,3,5-triazine | - | - | - | 0.91–126.2 | - | [3] |
| Substituted s-triazines with sulfanilamide and piperazines | - | - | - | 0.4–307.7 | - | [3] |
| Sulfonamides with 1,3,5-triazine moieties | - | - | - | 1.2–34.1 | 2.1–33.9 | [1] |
| Sulfonamide-triamino-triazine adducts | - | - | - | 1.2–5.9 | - | [1] |
| Derivatives with Ser, Thr, and Ala | - | - | - | 8.7, 13.1, 8.4 | - | [1] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of triazine derivatives against various CA isoforms is typically determined using a stopped-flow CO2 hydration assay.
-
Enzyme and Inhibitor Preparation : Solutions of recombinant human CA isozymes and the synthesized triazine compounds are prepared.
-
Pre-incubation : The enzyme and inhibitor solutions are pre-incubated together for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., room temperature) to allow for the formation of the enzyme-inhibitor complex.[3]
-
Assay : The enzymatic activity is measured by monitoring the hydration of CO2. The assay is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated buffer. The change in pH is monitored over time.
-
Data Analysis : Inhibition constants (Ki) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation. The final reported values are typically the mean from at least three independent experiments.[3]
Signaling Pathway: Role of CA IX in Tumor Hypoxia
Caption: CA IX pathway in tumor hypoxia and its inhibition by triazine carboxamides.
Receptor Modulation
Triazine carboxamides and their analogs have been shown to interact with various G protein-coupled receptors (GPCRs) and ligand-gated ion channels, indicating their potential in treating neurological and other disorders.
Adenosine Receptors
Derivatives of the 1,3,5-triazine scaffold have been developed as ligands for human adenosine receptors (hARs), particularly the hA1 and hA3 subtypes, which are involved in tumor proliferation.[4]
The following table presents the percentage of inhibition at a 10 µM concentration and the binding affinities (Ki, in nM) for selected 1,3,5-triazine derivatives.
| Compound | hA1 AR (% Inhibition) | hA3 AR (% Inhibition) | hA1 AR (Ki, nM) | hA3 AR (Ki, nM) | Reference |
| 9a | >95% | >95% | 13.5 | 16.5 | [4] |
| 9c | >95% | >95% | 9.8 | 39.0 | [4] |
| 9d | 69% | 95% | - | - | [4] |
| 11b | - | - | 19.5 | 21.0 | [4] |
-
Cell Culture : HEK293 cells stably expressing the human adenosine receptor subtypes (hA1, hA2A, hA2B, hA3) are used.
-
Assay : The binding affinity of the synthesized compounds is evaluated using a radioligand binding assay. A known radioligand (e.g., [3H]-DPCPX for hA1, [3H]-ZM241385 for hA2A, etc.) is competed with the test compounds at various concentrations.
-
Incubation : The cell membranes, radioligand, and test compounds are incubated together to reach binding equilibrium.
-
Separation and Detection : Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated, and for compounds showing significant inhibition, Ki values are determined from competition binding curves.
Serotonin and Dopamine Receptors
New triazine derivatives have been investigated as ligands for serotonin (5-HT) and dopamine (D) receptors, which are important targets in the central nervous system.[5][6]
| Compound | 5-HT6R (Ki, nM) | 5-HT2AR (Ki, nM) | 5-HT7R (Ki, nM) | D2R (Ki, nM) | Reference |
| Compound 6 | - | 248 | - | - | [5] |
| Compound 15 | - | 489 | - | - | [5] |
| Compound 25 | - | 364 | - | - | [5] |
| Compound 19 | - | - | 638 | - | [5] |
| Compound 20 | - | - | 665 | - | [5] |
| Compound 22 | - | - | 771 | - | [5] |
| Compound 2 | - | - | 8 | - | [6] |
| Compound 12 | - | - | 18 | - | [6] |
Neuronal Nicotinic Receptors (NNRs)
Triazine derivatives have been shown to inhibit the current of α7 and α3β4 neuronal nicotinic receptors and have a dual effect (potentiation at intermediate concentrations and inhibition at higher concentrations) on α4β2 receptors.[7]
Enzyme Inhibition in Neurotransmission and Detoxification
Beyond carbonic anhydrases, triazine-based compounds have been explored as inhibitors of other key enzymes.
Acetylcholinesterase (AChE) and Glutathione S-transferase (GST)
A series of 1,2,4-triazine-sulfonamide hybrids have been synthesized and evaluated for their inhibitory effects on AChE, a key enzyme in neurotransmission, and GST, which is involved in cellular detoxification.[8] Molecular docking studies have provided insights into the binding modes of these compounds with the target enzymes.[8]
DNA Alkylation
Certain triazene compounds, which are structurally related to triazines, function as alkylating agents. Their mechanism of action involves the methylation of DNA, primarily at the O6-position of guanine.[9] This leads to base mismatches and ultimately triggers cytotoxic effects. The efficacy of these compounds is influenced by DNA repair systems such as O6-alkylguanine-DNA-alkyltransferase (MGMT), mismatch repair (MMR), and base excision repair (BER).[9]
Signaling Pathway: Mechanism of Triazene Alkylating Agents
Caption: DNA alkylation by triazenes and the role of DNA repair pathways.
Other Anticancer Targets
The 1,3,5-triazine scaffold is a component of compounds that target a multitude of enzymes and pathways implicated in breast cancer and other malignancies.[10] These include:
-
PI3K/mTOR pathway : Inhibition of these kinases is a key strategy in cancer therapy.[10][11]
-
Receptor Tyrosine Kinases : EGFR and VEGFR are crucial for tumor growth and angiogenesis.[10]
-
Cell Cycle Regulation : Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[10]
-
DNA Metabolism and Integrity : Dihydrofolate reductase (DHFR) and DNA topoisomerases are established anticancer targets.[10]
-
Protein Degradation : The ubiquitin-conjugating enzyme system is involved in protein turnover.[10]
-
Tumor Microenvironment : Matrix metalloproteinases (MMPs) are involved in tissue remodeling and metastasis.[10]
Experimental Workflow: Drug Discovery and Evaluation
The development of novel triazine-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the discovery of triazine-based therapeutic agents.
This guide highlights the significant potential of triazine carboxamides and their derivatives as versatile scaffolds for targeting a wide array of biological molecules involved in various diseases, particularly cancer and neurological disorders. The ease of chemical modification of the triazine ring allows for the fine-tuning of activity and selectivity, making it a privileged structure in modern drug discovery.[11][12] Further research into these compounds is warranted to develop novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Triazine Derivatives on Neuronal Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and examination of 1,2,4-triazine-sulfonamide hybrids as potential inhibitory drugs: Inhibition effects on AChE and GST enzymes in silico and in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Exploratory Screening of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the initial exploratory screening of the novel compound, 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. Given the limited publicly available biological data for this specific molecule, this document outlines a series of recommended experimental protocols and data interpretation strategies based on established methodologies for analogous 1,2,3-triazine derivatives. The objective is to facilitate a thorough investigation of its potential therapeutic value.
The 1,2,3-triazine scaffold is a recognized pharmacophore, with various derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Therefore, a systematic screening approach is warranted to elucidate the bioactivity profile of this compound.
Synthesis of this compound
While direct synthesis protocols for this compound are not extensively documented, a plausible synthetic route can be adapted from the synthesis of its methyl ester analog, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate.[3] The final amidation step is a standard organic transformation.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Step 1: Synthesis of 5-Cyano-4,6-dimethyl-1,2,3-triazine. 3,5-Dimethyl-1H-pyrazole-4-carbonitrile is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Hydroxylamine-O-sulfonic acid is added portion-wise while controlling the temperature. The reaction is stirred at room temperature. After workup and extraction, the crude product is obtained.[3]
-
Step 2: Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. The crude 5-Cyano-4,6-dimethyl-1,2,3-triazine is subjected to acidic methanolysis to yield the corresponding methyl ester.[3]
-
Step 3: Synthesis of this compound. The methyl ester is treated with a solution of ammonia in methanol or another suitable solvent under pressure and heat to afford the target carboxamide.
Characterization Data (Hypothetical):
| Parameter | Expected Value |
| Molecular Formula | C7H9N5O |
| Molecular Weight | 179.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.8-8.2 (br s, 2H, -CONH₂), 2.6 (s, 6H, 2 x -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.0 (C=O), 158.0 (C4, C6), 120.0 (C5), 20.0 (-CH₃) |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calculated for C₇H₁₀N₅O⁺; Found: [Value] |
Exploratory Biological Screening
Based on the known activities of other triazine derivatives, a tiered screening approach is recommended, beginning with broad cytotoxicity assays against a panel of cancer cell lines, followed by more specific mechanistic studies if significant activity is observed.
2.1. In Vitro Anticancer Screening
A primary screen for antiproliferative activity is crucial. The NCI-60 panel of human cancer cell lines is a standard for initial broad-spectrum anticancer screening. Alternatively, a focused panel representing different cancer types can be used.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Caption: Workflow for the MTT-based cell viability assay.
Data Presentation: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) should be determined for each cell line.
| Cell Line | Cancer Type | IC₅₀ (µM) for this compound | IC₅₀ (µM) for Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast | [Value] | [Value] |
| MDA-MB-231 | Breast | [Value] | [Value] |
| A549 | Lung | [Value] | [Value] |
| HCT116 | Colon | [Value] | [Value] |
| HeLa | Cervical | [Value] | [Value] |
2.2. Mechanistic Studies
Should promising anticancer activity be identified, further studies to elucidate the mechanism of action are warranted. Based on literature for other triazines, potential targets include protein kinases and components of the DNA damage response pathway.[4][5][6]
Potential Signaling Pathways for Investigation:
Several signaling pathways are known to be modulated by various triazine derivatives and represent logical starting points for mechanistic investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]
- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antimicrobial agents. This document provides detailed application notes and protocols for the investigation of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in common cell-based assays. While direct experimental data for this specific compound is limited in publicly available literature, the following protocols are based on established methodologies for analogous triazine compounds and serve as a comprehensive guide for initial screening and characterization.
Compound Information
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | CC1=NC(=C(N=N1)C)C(=O)N | 135659-91-5[1] | C₇H₉N₅O | 179.18 g/mol |
Note on Solubility: The solubility of this compound should be empirically determined in relevant solvents such as DMSO, ethanol, and aqueous buffers to prepare stock solutions for cell-based assays.
Proposed Mechanism of Action (Hypothetical)
Based on the activities of structurally related triazine compounds, this compound may exhibit biological effects through various mechanisms. Many triazine derivatives have been reported to act as inhibitors of enzymes involved in cell proliferation, such as kinases or dihydrofolate reductase[2]. Some have also been shown to induce apoptosis or interfere with DNA synthesis[3][4]. The following signaling pathway diagram illustrates a hypothetical mechanism involving the inhibition of a critical kinase in a cancer-related pathway.
References
- 1. 135659-91-5|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide
Disclaimer: As of the current date, specific, validated analytical methods for the quantification of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide are not widely available in published literature. The following application notes and protocols are provided as detailed, scientifically plausible starting points for method development and validation, based on established principles for the analysis of similar small organic molecules, particularly triazine and carboxamide derivatives.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
Introduction: This application note describes a robust and reliable method for the quantification of this compound in bulk drug substance or simple formulations using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV). The method is designed for accuracy, precision, and linearity, making it suitable for quality control, purity assessment, and stability testing.
Principle: The compound is separated from impurities on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and water. Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to a high molar absorptivity for the analyte and comparing the peak area to that of a certified reference standard.
Workflow Diagram:
Caption: General workflow for chromatographic quantification.
Experimental Protocol: HPLC-UV
1. Instrumentation & Materials:
-
HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile and water.
-
Reference Standard: this compound (>99.5% purity).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
-
Expected Retention Time: Approximately 4.5 minutes.
3. Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile:Water, 40:60).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an amount of sample equivalent to 5 mg of the active compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate if necessary to ensure complete dissolution.
4. System Suitability:
-
Inject the 50 µg/mL standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
5. Data Analysis:
-
Generate a linear calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of the analyte in the sample solution using the regression equation.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Introduction: This application note provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices such as human plasma. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent specificity and a low limit of quantification, making it ideal for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Principle: The analyte and a stable isotope-labeled internal standard (SIL-IS) are first extracted from the plasma matrix via protein precipitation. The extracted sample is then injected into an LC-MS/MS system. The analyte is separated from matrix components on a C18 column and detected by a triple quadrupole mass spectrometer. Quantification is based on the peak area ratio of the analyte to the internal standard, which corrects for matrix effects and extraction variability.
Experimental Protocol: LC-MS/MS
1. Instrumentation & Materials:
-
LC-MS/MS system: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): this compound-¹³C,¹⁵N₂ (hypothetical SIL-IS).
-
Plasma (e.g., human plasma with K₂EDTA).
-
Acetonitrile (LC-MS grade) with 0.1% formic acid.
-
Water (LC-MS grade) with 0.1% formic acid.
-
Microcentrifuge and tubes.
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 167.1 m/z → Q3: 124.1 m/z (loss of -CONH₂)
-
Internal Standard: Q1: 170.1 m/z → Q3: 127.1 m/z
-
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an autosampler vial for injection.
4. Preparation of Standards and QCs:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting stocks in 50:50 Acetonitrile:Water.
-
Calibration Curve Standards: Spike blank plasma with working solutions to prepare calibration standards ranging from 0.1 to 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL).
5. Data Analysis:
-
Integrate the peak areas for the analyte and IS MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the peak area ratio against concentration.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of the analyte in unknown samples and QCs from the calibration curve.
Summary of Quantitative Data
The following table summarizes typical performance characteristics expected from the described methods during validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Precision (RSD%) | < 2.0% (Intra-day & Inter-day) | < 15% (Intra-day & Inter-day) |
| Accuracy (% Bias) | Within ± 2.0% | Within ± 15% (± 20% at LOQ) |
| Matrix | Drug Substance, Simple Formulations | Plasma, Serum, Urine, Tissue |
| Selectivity | Moderate | High |
Application Notes and Protocols for In Vivo Studies with Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies for the evaluation of triazine compounds. The protocols outlined below cover essential aspects from initial toxicity assessment to efficacy evaluation in various disease models, with a focus on anticancer applications.
Introduction to In Vivo Studies with Triazine Compounds
Triazine derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including anticancer, antidiabetic, and neuroprotective properties.[1][2][3] Preclinical in vivo studies are a critical step in the development of these compounds, providing essential data on their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles in a whole-organism context.[4][5] This document outlines standardized protocols and best practices for conducting these studies in rodent models, ensuring the generation of robust and reproducible data to support further clinical development.
General Considerations for In Vivo Experimental Design
A well-designed in vivo study is crucial for obtaining meaningful and translatable results. Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and establishment of clear study endpoints.
Key Steps in In Vivo Study Design:
-
Model Selection: Choose an animal model that is relevant to the disease indication. For oncology studies, this often involves xenograft models where human cancer cells are implanted into immunodeficient mice.[6][7]
-
Dose Range Finding: Conduct acute toxicity studies to determine the maximum tolerated dose (MTD) and to establish a safe dose range for subsequent efficacy studies.[8][9]
-
Pharmacokinetic (PK) Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) of the triazine compound to understand its bioavailability and exposure levels.[5]
-
Efficacy Evaluation: Assess the therapeutic effect of the compound in the chosen disease model, using relevant pharmacodynamic endpoints such as tumor volume reduction or changes in biomarkers.[10][11]
-
Toxicology and Safety Pharmacology: Monitor for any adverse effects throughout the study, including changes in body weight, clinical signs of distress, and post-mortem histopathological analysis of major organs.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data for various triazine compounds from preclinical in vivo studies. This information is essential for dose selection and for comparing the potency and safety of different derivatives.
Table 1: In Vivo Toxicity of Selected Triazine Compounds
| Compound | Animal Model | Route of Administration | LD50 | Observed Toxicities | Reference(s) |
| Atrazine | Rat | Oral | 670 - 3100 mg/kg | Decreased body weight, altered liver and kidney function | [14] |
| Simazine | Rat, Mouse, Rabbit | Oral | >5000 mg/kg | Not specified | [15] |
| Cyanazine | Rat | Oral | 150 - 840 mg/kg | Not specified | [15] |
| Terbutylazine | Rat | Oral | 1000 - >2000 mg/kg | Not specified | [15] |
| 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol | Rat | Oral | 763 mg/kg | Not specified | |
| 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol | Rat | Dermal | >4000 mg/kg | No mortality observed | |
| 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol | Rat | Inhalation (4h) | LC50: 0.371 mg/L | Lethality observed during or shortly after exposure |
Table 2: In Vivo Efficacy of Selected Anticancer Triazine Derivatives
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Compound 32 (PI3Kα inhibitor) | U87-MG Glioblastoma Xenograft | Mouse | 20 mg/kg/day (intragastric) | Similar to ZSTK-474 at 40 mg/kg/day | [10] |
| O-NPAT | NMU-induced Mammary Gland Tumor | Rat | 30 and 60 mg/kg (oral) | Significant reduction in tumor burden | [16] |
| Compound 45 | Nude Mouse Xenograft | Mouse | 10 µM | Reduction in tumor volume | |
| Anthrafuran | Leukemia and Solid Tumors | Mouse | 70-100 mg/kg daily for 5 days (oral) | Significant antitumor efficacy |
Table 3: In Vitro Potency of Selected Anticancer Triazine Derivatives
| Compound | Target/Pathway | Cell Line | IC50 | Reference(s) |
| Compound 12 | EGFR | - | 36.8 nM | [10] |
| Compound 13 | EGFR-TK | - | 8.45 ± 0.65 µM | [10] |
| Compound 14 | EGFR-TK | - | 2.54 ± 0.22 µM | [10] |
| Compound 32 | PI3Kα | - | 0.32 nM | [10] |
| Sulfaguanidine-triazine derivatives | Anticancer | MCF-7, A549 | 14.8 to 33.2 μM | [17] |
| Compound 11 | Anticancer | SW620 | 5.85 µM | [18] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments. These should be adapted based on the specific triazine compound and research question. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of a novel triazine compound.
Materials:
-
Test triazine compound
-
Vehicle (e.g., saline, DMSO, corn oil)
-
6-8 week old BALB/c mice (equal numbers of male and female)
-
Standard laboratory animal diet and water
-
Animal balance
-
Syringes and needles for the appropriate route of administration
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the study.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control and at least 3-4 dose levels of the triazine compound). A typical group size is 5-10 mice per sex.
-
Dose Preparation: Prepare fresh formulations of the triazine compound in the appropriate vehicle on the day of dosing.
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Clinical Observations: Observe animals continuously for the first few hours post-dosing and then daily for 14 days.[8] Record any clinical signs of toxicity, including changes in behavior, appearance, and motor activity.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.
-
Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.
-
Data Analysis: Determine the LD50 if applicable, and identify the highest dose that does not cause significant toxicity (NOAEL - No Observed Adverse Effect Level).
Human Tumor Xenograft Efficacy Study in Mice
Objective: To evaluate the antitumor efficacy of a triazine compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
Test triazine compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the human cancer cells under sterile conditions.
-
Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of the immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Group Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment groups (vehicle control and triazine compound).
-
Administer the treatment according to the predetermined dosing schedule and route.
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
-
Study Termination:
-
Euthanize the animals when tumors reach the predetermined maximum size, or at the end of the study period.
-
Excise the tumors and record their final weight.
-
Collect tumor tissue for pharmacodynamic marker analysis (e.g., Western blot, immunohistochemistry).
-
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of a triazine compound in rats.
Materials:
-
Test triazine compound
-
Vehicle for administration
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Equipment for blood collection (e.g., tail vein, retro-orbital, or jugular vein cannulation)
-
Anticoagulant (e.g., EDTA, heparin)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate rats and fast them overnight before dosing (with free access to water).
-
Dose Administration: Administer a single dose of the triazine compound via the desired route (e.g., oral or intravenous).
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place the blood samples in tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the triazine compound using a validated analytical method.
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Signaling Pathways and Experimental Workflows
Visualizing signaling pathways and experimental workflows is crucial for understanding the mechanism of action of triazine compounds and for planning in vivo studies.
Signaling Pathways
Many s-triazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[19][20][21][22][23]
Caption: EGFR/PI3K/AKT/mTOR signaling pathway targeted by anticancer triazine compounds.
Certain triazine derivatives act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[2][3][24][25][26] DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, leading to enhanced insulin secretion and reduced glucagon release.
Caption: Mechanism of action of DPP-4 inhibitor triazine compounds.
Experimental Workflows
The following diagram illustrates a typical workflow for the in vivo development of a novel anticancer triazine compound.[6][7][27][28]
Caption: Workflow for in vivo anticancer triazine drug development.
This diagram shows the logical flow and interdependencies of the different components of an in vivo study for a triazine compound.
Caption: Logical flow of in vivo study design and execution.
References
- 1. Procognitive Potential of Neuroprotective Triazine 5-HT6 Receptor Antagonists Tested on Chronic Activity In Vivo in Rats: Computer-Aided Insight into the Role of Chalcogen-Differences on the Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Acute and subchronic toxicity of the antitumor agent rhodium (II) citrate in Balb/c mice after intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Antitumor Activity of s-Triazine Derivatives: A Systematic Review [mdpi.com]
- 11. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eaht.org [eaht.org]
- 13. mdpi.com [mdpi.com]
- 14. Biochemical Effects of Treatments with Herbicide Atrazine in Male Albino Rats [journals.ekb.eg]
- 15. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – Complete html [www2.mst.dk]
- 16. Triazine Derivative as Putative Candidate for the Reduction of Hormone-Positive Breast Tumor: In Silico, Pharmacological, and Toxicological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 27. blog.championsoncology.com [blog.championsoncology.com]
- 28. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Triazine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of triazine libraries. Triazine scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. These notes are intended to guide researchers in the design and execution of HTS campaigns to identify and characterize novel triazine-based compounds with therapeutic potential.
Introduction to High-Throughput Screening of Triazine Libraries
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large chemical libraries for their biological activity. Triazine derivatives have emerged as a promising class of compounds targeting a variety of biological targets, including kinases, enzymes, and nucleic acids. HTS assays for triazine libraries are typically designed to identify compounds that modulate the activity of these targets in a robust and reproducible manner. Key considerations for a successful HTS campaign include the choice of an appropriate assay format, optimization of assay parameters, and rigorous data analysis to identify true hits while minimizing false positives and negatives.
Common HTS assays for triazine libraries fall into two main categories: cell-based assays and biochemical assays. Cell-based assays measure the effect of compounds on cellular processes in a physiologically relevant context, such as cell proliferation, cytotoxicity, or the modulation of specific signaling pathways. Biochemical assays, on the other hand, utilize purified biological molecules to directly measure the interaction between a compound and its target, such as enzyme inhibition or receptor binding.
Quantitative Data Summary
The following tables summarize quantitative data from representative high-throughput screening campaigns of triazine libraries against various targets.
Table 1: Antiproliferative Activity of Triazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| Triazine Derivative A | A549 (Lung Cancer) | MTT | 0.20 ± 0.05 |
| Triazine Derivative B | MCF-7 (Breast Cancer) | SRB | 1.25 ± 0.11 |
| Triazine Derivative C | Hela (Cervical Cancer) | MTT | 1.03 ± 0.24 |
| Triazine Derivative D | SW480 (Colorectal Cancer) | MTT | 43.12 |
| Triazine Derivative E | SW620 (Colorectal Cancer) | MTT | 5.85 |
Table 2: Enzyme Inhibitory Activity of Triazine Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) |
| Triazine Derivative F | PI3Kα | HTRF | 7.0 |
| Triazine Derivative G | mTOR | HTRF | 48 |
| Triazine Derivative H | EGFR | Fluorescence Polarization | 36.8 |
| Triazine Derivative I | IDH2 R140Q | Biochemical | 1900 |
| Triazine Derivative J | BTK | Biochemical | <10 |
| Triazine Derivative K | JAK3 | Biochemical | <10 |
Table 3: HTS Assay Quality Control Parameters
| Assay Type | Target | Z'-Factor | Signal-to-Background (S/B) Ratio | Hit Rate (%) |
| Cell-based (MTT) | Antiproliferation | > 0.5 | > 10 | 0.1 - 1.0 |
| Biochemical (HTRF) | Kinase Inhibition | > 0.6 | > 5 | 0.05 - 0.5 |
| Biochemical (FP) | Kinase Binding | > 0.7 | > 3 | 0.1 - 0.8 |
Experimental Protocols
Cell-Based Assays for Antiproliferative Activity
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the triazine library compounds in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Add 1 µL of each compound dilution to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Principle: The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Biochemical Assays for Enzyme Inhibition
Principle: HTRF is a technology based on Förster's Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665 or d2). In a kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with the donor or acceptor are used. Upon phosphorylation of the substrate by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Protocol (Example: PI3Kα Inhibition Assay):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Dilute PI3Kα enzyme, biotinylated PIP2 substrate, and ATP to their final concentrations in the assay buffer.
-
Prepare a serial dilution of the triazine library compounds.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the triazine compound dilutions or vehicle control to the wells.
-
Add 4 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Add 5 µL of the detection mixture containing Eu3+-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
-
Principle: FP is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule (e.g., a kinase), its tumbling slows down, leading to an increase in fluorescence polarization. Competitive inhibitors from the triazine library will displace the tracer from the kinase, causing a decrease in polarization.
Protocol (Example: EGFR Binding Assay):
-
Reagent Preparation:
-
Prepare binding buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Prepare a solution of EGFR protein and a fluorescently labeled tracer (a known EGFR ligand) in the binding buffer.
-
Prepare a serial dilution of the triazine library compounds.
-
-
Assay Procedure (384-well black plate format):
-
Add 2 µL of the triazine compound dilutions or vehicle control to the wells.
-
Add 18 µL of the EGFR/tracer mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the change in millipolarization (mP) units to determine the inhibitory activity of the compounds.
-
Visualization of Pathways and Workflows
Experimental Workflow for High-Throughput Screening
Caption: A generalized workflow for a high-throughput screening campaign.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazines.
EGFR Signaling Pathway
Caption: The EGFR signaling pathway and its inhibition by triazine compounds.
Application Notes and Protocols for Dissolving 4,6-Dimethyl-1,2,3-triazine-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the dissolution of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide for various experimental purposes. Due to the limited availability of specific solubility data for this compound, the following recommendations are based on the known properties of structurally related triazine derivatives and common laboratory practices for handling similar small molecules.
Compound Information
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈N₄O |
| Molecular Weight | 152.16 g/mol |
| CAS Number | 135659-91-5[1] |
| Appearance | Typically a solid powder |
Solubility Profile
Table of Expected Solubility:
| Solvent | Expected Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions of organic compounds for biological assays. |
| N,N-Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for creating stock solutions. |
| Ethanol | Moderate to Low | May require heating or sonication to achieve higher concentrations. |
| Methanol | Moderate to Low | Similar to ethanol, solubility may be limited. |
| Chloroform | Moderate | Some triazine derivatives show solubility in chlorinated solvents. |
| Water / Aqueous Buffers | Low | Direct dissolution in aqueous media is expected to be challenging. |
Protocols for Preparation of Stock Solutions
For most biological applications, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous assay buffer.
Standard Protocol for DMSO Stock Solution
This is the recommended starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all solid has dissolved. If not, sonication in a water bath for 5-10 minutes may be applied.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Ethanol Stock Solution
This protocol is an alternative if DMSO is not suitable for the intended experiment.
Materials:
-
This compound powder
-
200 proof (absolute) Ethanol
-
Vortex mixer
-
Water bath sonicator or heater
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of the compound into a sterile tube.
-
Add the calculated volume of absolute ethanol.
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 40°C) while intermittently vortexing. Alternatively, use a water bath sonicator.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Store the stock solution at -20°C. Be aware that some compounds may precipitate out of ethanol at low temperatures. If this occurs, gently warm and vortex the solution before use.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activity of a novel triazine compound like this compound.
Caption: Workflow for in vitro screening of this compound.
Stability and Storage
The stability of triazine derivatives in solution can be influenced by factors such as the solvent, pH, and temperature.[2]
-
Stock Solutions: When stored in anhydrous aprotic solvents like DMSO at -20°C or -80°C, stock solutions are generally stable for several months. It is advisable to minimize light exposure by using amber vials or wrapping tubes in foil.
-
Aqueous Solutions: Triazine compounds may be susceptible to hydrolysis in aqueous solutions, particularly at low pH.[2] When diluted into aqueous assay buffers, it is recommended to use the solution promptly and not to store it for extended periods.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
Signaling Pathway Context
While the specific mechanism of action for this compound is not well-documented, many triazine derivatives have been investigated as potential anticancer agents.[3][4][5] These compounds can target various cellular pathways involved in cancer progression. A common approach in early-stage drug discovery is to assess the compound's effect on cell viability and then to investigate its impact on key signaling pathways, such as those involved in cell cycle regulation, apoptosis, or specific kinase activities.
The diagram below illustrates a simplified logic for investigating the mechanism of action after initial screening.
Caption: Logical flow for mechanistic studies of a bioactive triazine compound.
References
- 1. 135659-91-5|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4,6-Dimethyl-1,2,3-triazine-5-carboxamide as a Chemical Probe
Introduction
As of late 2025, a comprehensive review of scientific literature indicates that 4,6-Dimethyl-1,2,3-triazine-5-carboxamide is not currently an established chemical probe. There is a notable absence of published data detailing its biological targets, mechanism of action, or its application in cellular or in vivo assays. Research has primarily focused on the synthesis and chemical reactivity of its corresponding methyl ester, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate, particularly in the context of inverse electron demand Diels-Alder reactions for the synthesis of pyrimidine derivatives.
While the broader class of triazine-containing molecules has shown significant potential in drug discovery, with various derivatives exhibiting anticancer and enzyme-inhibitory activities, these properties have not been specifically attributed to or characterized for this compound. The information presented herein is based on the available chemical synthesis data for the related ester and general biological activities of other triazine compounds.
Physicochemical Properties and Synthesis
A detailed protocol for the synthesis of the direct precursor, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate, has been described. The subsequent conversion to the target carboxamide would follow standard amidation procedures.
| Compound | Formula | Molecular Weight | Appearance | Melting Point (°C) |
| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | C₇H₉N₃O₂ | 167.17 | Purple solid | 30 |
Potential Biological Applications (Hypothetical)
Based on the activities of other substituted triazine analogs, this compound could be investigated for a range of biological activities. It is crucial to note that the following are areas of potential investigation and are not based on published data for this specific compound.
-
Anticancer Activity: Various substituted 1,3,5- and 1,2,4-triazine derivatives have demonstrated cytotoxic effects against cancer cell lines.
-
Enzyme Inhibition: The triazine scaffold is present in inhibitors of various enzymes, including kinases and ubiquitin-conjugating enzymes.
Experimental Protocols
As there are no published studies using this compound as a chemical probe, the following are generalized protocols that would be essential for its initial characterization.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the methyl ester to the carboxamide.
Materials:
-
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
-
Ammonia (7 N solution in methanol)
-
Sealed reaction vessel
-
Stir plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate in a 7 N solution of ammonia in methanol in a sealed reaction vessel.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: General Cell Viability Assay
This protocol outlines a basic experiment to assess the cytotoxic effects of the compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Visualizations
As there are no established signaling pathways or experimental workflows for this compound, the following diagrams represent a hypothetical workflow for its initial characterization as a chemical probe and a potential, generalized signaling pathway that could be investigated based on the activities of other triazines.
Caption: A hypothetical workflow for the characterization of a novel chemical probe.
Caption: A generalized kinase inhibition pathway that could be investigated.
Disclaimer: The information provided in these Application Notes is for research purposes only and is based on the limited available scientific literature. The biological activities and experimental protocols for this compound have not been established. Researchers should exercise caution and perform their own validation studies.
Applications of Triazine Chemistry in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of triazine chemistry in the field of drug delivery. It includes comprehensive application notes on various triazine-based platforms, detailed experimental protocols for their synthesis and evaluation, and quantitative data to facilitate comparison and further research.
Application Notes
The versatility of the 1,3,5-triazine scaffold, particularly the sequential and controlled reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), has positioned it as a privileged structure in the design of advanced drug delivery systems.[1] This core moiety allows for the precise, step-wise introduction of various functionalities, enabling the construction of highly tailored drug carriers.[1] Key applications of triazine chemistry in drug delivery include the development of dendrimers for gene and drug delivery, pH-responsive systems for targeted release, and hydrogels for controlled drug delivery.
Triazine-Based Dendrimers:
Triazine dendrimers have emerged as promising non-viral vectors for gene delivery and as carriers for chemotherapeutic agents.[2][3][4] Their well-defined, hyperbranched architecture allows for the multivalent display of functional groups on their periphery, influencing their biological activity.[5] These dendrimers can be synthesized through divergent or convergent strategies, with the divergent method allowing for the creation of higher generation dendrimers with a high density of surface groups.[4][5] They have been shown to efficiently condense DNA and mediate gene transfection, with their efficacy being dependent on their generation and surface modifications.[6] For instance, second-generation (G2) triazine dendrimers have demonstrated higher transfection efficiencies than some commercially available reagents.[5] Furthermore, triazine dendrimers have been utilized to enhance the aqueous solubility of hydrophobic drugs like paclitaxel and have shown controlled release profiles.[4][7]
pH-Responsive Triazine Systems:
The acidic microenvironment of tumors provides a unique opportunity for targeted drug delivery. Triazine-based systems have been engineered to exhibit pH-responsive behavior, allowing for the selective release of their therapeutic cargo in cancerous tissues while remaining stable in physiological conditions.[8][9] This is often achieved by incorporating pH-sensitive linkages or by modifying nanoparticles with triazine derivatives that change their conformation in response to pH changes.[8] For example, triazine dendrimer-modified magnetic nanoparticles have been developed as pH-responsive nanovehicles for the delivery of methotrexate, showing enhanced cytotoxicity towards cancer cells in a mildly acidic environment.[10]
Triazine-Based Hydrogels:
Hydrogels are three-dimensional polymer networks with high water content, making them excellent candidates for biocompatible drug delivery systems.[11][12] Triazine-based hydrogelators can self-assemble into fibrous networks, forming hydrogels capable of encapsulating and facilitating the controlled release of anticancer drugs like doxorubicin.[13][14] These hydrogels can also possess intrinsic therapeutic properties. For instance, certain triazine-based hydrogels have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer, thereby offering a dual-action approach of controlled drug delivery and direct pathway inhibition.[11][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on triazine-based drug delivery systems.
Table 1: Drug Loading and Release from Triazine-Based Systems
| Triazine System | Drug | Drug Loading Capacity (wt%) | Drug Release Conditions | Cumulative Release (%) | Reference |
| G3 Hydroxyl-Terminated Triazine Dendrimer | Paclitaxel | Not specified | Not specified | Not specified | [4] |
| G2 Triazine Dendrimer Modified Magnetic Nanoparticles (MNP-G2) | Methotrexate (MTX) | High (not quantified) | pH 5.5, 37°C, 48h | ~80 | [10] |
| G2 Triazine Dendrimer Modified Magnetic Nanoparticles (MNP-G2) | Methotrexate (MTX) | High (not quantified) | pH 7.4, 37°C, 48h | ~25 | [10] |
| TriaC-18 Hydrogel | Doxorubicin | Not specified | Not specified | Not specified | [11][12] |
| mPEG-b-PLA Nanoparticles | DOD (1,3,5-triazine derivative) | ~15 | Model medium, 8 days | ~64 | [15] |
| mPEG-b-PCL Nanoparticles | DOD (1,3,5-triazine derivative) | ~10 | Model medium, 8 days | ~46 | [15] |
Table 2: Physicochemical and Biological Properties of Triazine Dendrimers
| Dendrimer | Generation | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency | Cytotoxicity (IC50) | Reference |
| Rigid Triazine Dendrimers (G1-1, G2-1, G3-1) | G1, G2, G3 | Not specified | Not specified | Increases with generation | G3-1 shows higher toxicity than G1-1 and G2-1 | [6] |
| Flexible G2 Triazine Dendrimer | G2 | <250 | Not specified | Higher than Superfect & PEI | Lower than Superfect & PEI | [5] |
| G2-1 | G2 | <250 | High positive | High | Low | [16][17] |
| G2-5 (Alkyl groups) | G2 | Not specified | Not specified | High | Very low | [16][17] |
Experimental Protocols
Protocol 1: Synthesis of Hydroxyl-Terminated Triazine Dendrimers (Divergent Method)
This protocol describes the synthesis of a third-generation (G3) hydroxyl-terminated triazine dendrimer.[4]
Materials:
-
Cyanuric chloride (triazine trichloride)
-
Diethanolamine
-
Acetone
-
Sodium carbonate
-
Distilled water
-
Dialysis membrane (MWCO 1000 Da)
Procedure:
Generation 0 (G0):
-
Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C.
-
Add a solution of diethanolamine (3 equivalents) in acetone dropwise with constant stirring.
-
Slowly add a solution of sodium carbonate (1.5 equivalents) in water to neutralize the HCl generated.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Filter the reaction mixture to remove sodium chloride.
-
Evaporate the acetone to obtain the G0 dendrimer.
Generation 1 (G1):
-
Dissolve the G0 dendrimer (1 equivalent) in acetone.
-
Add cyanuric chloride (6 equivalents) and stir for 3 hours at room temperature.
-
Filter the precipitate and wash with acetone to get the chlorine-terminated G1 dendrimer.
-
React the chlorine-terminated G1 dendrimer with diethanolamine (12 equivalents) in the presence of sodium carbonate (6 equivalents) as described for G0.
-
Purify the G1 dendrimer by dialysis against distilled water.
Generation 2 (G2) and Generation 3 (G3):
-
Repeat the two-step process of reacting with cyanuric chloride followed by diethanolamine to synthesize G2 and G3 dendrimers, adjusting the stoichiometry accordingly.
-
Purify the final G3 dendrimer by dialysis and characterize using FTIR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Preparation of Triazine-Based Hydrogel for Doxorubicin Delivery
This protocol is adapted from the synthesis of triazine-based hydrogelators.[12][13]
Materials:
-
Cyanuric chloride
-
Appropriate long-chain amine (e.g., dodecylamine for TriaC-12)
-
Acetone
-
Doxorubicin (DOX)
-
Phosphate-buffered saline (PBS)
Procedure:
Synthesis of Hydrogelator:
-
Cool a stirred solution of cyanuric chloride (1 equivalent) in acetone to 0°C.
-
Add a solution of the desired long-chain amine (0.83 equivalents) in acetone dropwise over 30 minutes.
-
Stir the mixture at 0°C for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the resulting hydrogelator by flash chromatography.
Hydrogel Formation and Drug Encapsulation:
-
Dissolve the purified hydrogelator in a suitable organic solvent.
-
Add an aqueous solution of doxorubicin.
-
Induce hydrogelation by a suitable method (e.g., pH adjustment, solvent exchange).
-
Allow the hydrogel to self-assemble, entrapping the doxorubicin within its fibrous network.
-
Characterize the hydrogel using rheology and microscopy (FE-SEM, FEG-TEM).
Protocol 3: DNA Condensation Assay using Ethidium Bromide (EtBr) Quenching
This assay quantifies the ability of cationic triazine dendrimers to condense DNA.[16][18][19]
Materials:
-
Plasmid DNA (pDNA)
-
Ethidium bromide (EtBr) solution
-
Triazine dendrimer solution of known concentration
-
Tris-EDTA (TE) buffer
-
Fluorometer
Procedure:
-
Prepare a solution of pDNA in TE buffer.
-
Add EtBr solution to the pDNA solution to a final concentration that gives a stable fluorescence reading. Incubate for at least 30 minutes to allow for intercalation.
-
Measure the initial fluorescence of the DNA-EtBr complex (F0).
-
Titrate the DNA-EtBr solution with increasing concentrations of the triazine dendrimer solution.
-
After each addition, mix gently and allow to equilibrate for 2-5 minutes before measuring the fluorescence (F).
-
Calculate the percentage of fluorescence quenching at each dendrimer concentration using the formula: Quenching (%) = [(F0 - F) / F0] * 100.
-
Plot the quenching percentage against the N/P ratio (ratio of nitrogen atoms in the dendrimer to phosphate groups in the DNA).
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of triazine-based drug delivery systems on cancer cell lines.[6][20]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Triazine-based drug delivery system
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the triazine-based formulation in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Certain triazine-based hydrogels have been shown to inhibit the PI3K signaling pathway, a critical pathway for cell survival and proliferation that is often hyperactivated in cancer.[11][14]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain triazine-based hydrogels.
Experimental Workflow: Synthesis of Triazine Dendrimer-Modified Magnetic Nanoparticles
This workflow outlines the key steps in the synthesis of generation 2 (G2) triazine dendrimer-modified magnetic nanoparticles (MNP-G2) for pH-responsive drug delivery.[21][22][23]
Caption: Workflow for the synthesis of drug-loaded triazine dendrimer-modified magnetic nanoparticles.
Logical Relationship: pH-Responsive Drug Release Mechanism
This diagram illustrates the logical relationship behind the pH-responsive drug release from a triazine-based nanocarrier in the tumor microenvironment.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Development and characterization of triazine based dendrimers for delivery of antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Triazine dendrimers as non-viral gene delivery systems: Effects of molecular structure on biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Assessment of a Triazine Dendrimer with Approximately 16 Paclitaxel Groups and 8 PEG Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Polycationic triazine-based dendrimers: effect of peripheral groups on transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. DNA Interaction Studies of Selected Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Modification of Magnetite Nanoparticles with Triazine-Based Dendrons and Their Application as Drug-Transporting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modification of Magnetite Nanoparticles with Triazine-Based Dendrons and Their Application as Drug-Transporting Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Bioactivity of 4,6-Diamino-1,3,5-Triazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and diverse biological activities of 4,6-diamino-1,3,5-triazine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its wide-ranging therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This document offers detailed synthetic protocols, quantitative bioactivity data, and visual representations of key experimental workflows and biological pathways to facilitate further research and drug development in this area.
Introduction to 4,6-Diamino-1,3,5-Triazines
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities.[1][3] Among these, 4,6-diamino-1,3,5-triazines are of particular interest. The presence of two amino groups on the triazine ring allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. These compounds have been investigated for their potential as anticancer agents, inhibitors of dihydrofolate reductase (DHFR), kinase inhibitors, and antimicrobial agents.[2][4][5] The versatility of their synthesis and the ability to modulate their structure-activity relationships (SAR) make them attractive candidates for drug discovery programs.[6]
Synthetic Methodologies
The synthesis of 4,6-diamino-1,3,5-triazine derivatives typically starts from cyanuric chloride, a readily available and inexpensive starting material. The stepwise substitution of the chlorine atoms with various amines is the most common approach, with the reactivity of the remaining chlorine atoms decreasing after each substitution.[7] Modern synthetic techniques such as microwave-assisted and sonochemical methods have been employed to improve reaction efficiency, reduce reaction times, and promote green chemistry principles.[8][9][10]
General Synthetic Workflow
The general strategy for synthesizing diversely substituted 4,6-diamino-1,3,5-triazines is depicted below. This workflow allows for the sequential introduction of different amino functionalities.
Caption: General workflow for the synthesis of substituted 1,3,5-triazines.
Experimental Protocols
Protocol 1: Conventional Synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl)iminodiacetic acid
This protocol is adapted from the synthesis of amino acid-substituted 1,3,5-triazines.[11]
Materials:
-
2-Chloro-4,6-dimorpholino-1,3,5-triazine
-
Iminodiacetic acid
-
Triethylamine (Et3N)
-
1,4-Dioxane
-
Water
-
5% Citric acid or 1 N HCl
-
Ethanol
Procedure:
-
Dissolve 2-chloro-4,6-dimorpholino-1,3,5-triazine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of 1,4-dioxane and water.
-
Add iminodiacetic acid (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Neutralize the reaction mixture with 5% citric acid or 1 N HCl until a white precipitate forms.
-
Filter the white precipitate and wash it with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure N-(4,6-dimorpholino-1,3,5-triazin-2-yl)iminodiacetic acid.
-
Dry the final product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives
This protocol utilizes microwave irradiation to accelerate the synthesis, as described for green synthetic approaches.[8][9]
Materials:
-
4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
-
Substituted amine (e.g., another equivalent of morpholine or a different amine)
-
Sodium carbonate (Na2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe vessel, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 equivalent), the desired substituted amine (1.2 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of TBAB.
-
Add DMF as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 50 W) and temperature (e.g., 140°C) for a short duration (e.g., 2.5 minutes).[12]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Sonochemical Synthesis of 1,3,5-Triazine Derivatives in Aqueous Media
This protocol employs ultrasound for an efficient and environmentally friendly synthesis.[8][10]
Materials:
-
4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
-
Substituted amine
-
Sodium carbonate (Na2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
Water
Procedure:
-
In a suitable reaction vessel, suspend 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 equivalent), the substituted amine (1.2 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of TBAB in water.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at room temperature for a short period (e.g., 5-35 minutes).[9][10]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the solid product.
-
Wash the product with water and dry under vacuum.
Bioactivity of 4,6-Diamino-1,3,5-Triazines
Derivatives of 4,6-diamino-1,3,5-triazine have been shown to possess a wide array of biological activities. Their mechanism of action often involves the inhibition of key enzymes in cellular pathways, such as dihydrofolate reductase (DHFR) and phosphatidylinositol 3-kinases (PI3K).[4][5]
Anticancer Activity
Many 4,6-diamino-1,3,5-triazine derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their efficacy is often attributed to the inhibition of enzymes crucial for cancer cell proliferation and survival.
PI3K/mTOR Signaling Pathway Inhibition
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer. Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway.[2][5]
Caption: Inhibition of the PI3K/mTOR signaling pathway by 4,6-diamino-1,3,5-triazine derivatives.
DHFR Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This is a well-established mechanism for anticancer and antimicrobial drugs. Several 4,6-diamino-1,3,5-triazine derivatives have been identified as potent DHFR inhibitors.[2][4]
Antimicrobial and Antimalarial Activity
The 1,3,5-triazine core is also present in compounds with significant antimicrobial and antimalarial properties.[3][11] The mechanism of action in these cases can also involve the inhibition of microbial DHFR, which is structurally different from human DHFR, allowing for selective toxicity. Hybrid molecules combining the 4-aminoquinoline pharmacophore with a 1,3,5-triazine moiety have shown considerable antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum.[13]
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of selected 4,6-diamino-1,3,5-triazine derivatives against various cancer cell lines and enzymes.
Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11 | SW480 | Colorectal | 5.85 | [8] |
| Compound 5 | SW480 / SW620 | Colorectal | Promising dual-line activity | [8] |
| M-V-20 | A549 | Lung | 0.027 | [4] |
| Compound 3 | HeLa | Cervical | 2.21 | [2] |
| Compound 3 | HepG2 | Liver | 12.21 | [2] |
| Compound 3 | MCF-7 | Breast | 16.32 | [2] |
| Compound 19 | MALME-3M | Melanoma | GI50 = 0.033 | [14] |
Table 2: Enzyme Inhibitory Activity of 1,3,5-Triazine Derivatives
| Compound ID | Target Enzyme | IC50 / Ki | Reference |
| Compound 3 | PI3K | 3.41 nM | [2] |
| Compound 3 | mTOR | 8.45 nM | [2] |
| Compound 8 | hDHFR | 7.46 nM | [2] |
| Compound 9 | hDHFR | 3.72 nM | [2] |
| Compound 17 | Carbonic Anhydrase IX | Ki = 0.91 nM | [2] |
| Compound 5b | PIM1 Kinase | 1.18 µg/mL | [15] |
Bioactivity Evaluation Protocols
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SW480, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized 1,3,5-triazine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Bioactivity Screening
Caption: A typical workflow for the bioactivity screening of synthesized compounds.
Conclusion
The 4,6-diamino-1,3,5-triazine scaffold represents a versatile platform for the development of novel bioactive compounds. The synthetic methodologies are well-established and can be adapted using modern techniques to improve efficiency and sustainability. The diverse biological activities, particularly in the realm of oncology, highlight the therapeutic potential of this class of molecules. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the synthesis and bioactivity of novel 4,6-diamino-1,3,5-triazine derivatives. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective therapeutic agents.
References
- 1. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 10. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a two-step process. The first step is the synthesis of the precursor, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. The second step is the amidation of this methyl ester to the desired this compound.
Q2: What are the key challenges in this synthesis?
A2: Key challenges include achieving a high yield in the amidation step, minimizing side reactions such as hydrolysis of the ester or the amide product, and purification of the final compound. The reactivity of the 1,2,3-triazine ring can also influence the outcome of the reaction.
Q3: Are there alternative methods to the direct amidation of the methyl ester?
A3: Yes, an alternative is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction. This can be achieved using standard peptide coupling reagents. However, this adds an extra step to the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Amidation | Incomplete reaction. | - Increase reaction time and/or temperature. - Use a sealed vessel to maintain ammonia concentration if using ammonia gas or aqueous ammonia. - Consider using a solvent in which the starting materials are more soluble. |
| Degradation of the starting material or product. | - The 1,2,3-triazine ring can be sensitive to harsh conditions. Attempt the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. | |
| Side reaction with the triazine ring. | - The 1,2,3-triazine ring can undergo cycloaddition reactions. While less likely with ammonia, be mindful of reactive impurities in your reagents.[1][2][3] | |
| Presence of Impurities | Unreacted methyl ester. | - Improve the efficiency of the amidation reaction as described above. - For purification, consider column chromatography with a polar stationary phase or recrystallization from a suitable solvent system. |
| Hydrolysis of the ester to the carboxylic acid. | - Ensure anhydrous conditions if possible. If using aqueous ammonia, this side product may be unavoidable to some extent. - The carboxylic acid can be removed by a mild basic wash during workup, but be cautious as the amide product could also hydrolyze under strong basic conditions. | |
| Hydrolysis of the amide product. | - Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. | |
| Difficulty in Purification | Product is highly polar and water-soluble. | - After aqueous workup, ensure complete removal of water by lyophilization or by using a high-vacuum line. - Consider reverse-phase column chromatography for purification of highly polar compounds. |
| Product co-elutes with starting material or byproducts. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Recrystallization from a carefully selected solvent or solvent mixture can be a highly effective purification method.[4] |
Experimental Protocols
Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
This protocol is adapted from the synthesis of related 1,2,3-triazine derivatives.[1]
Materials:
-
3,5-Dimethyl-1H-pyrazole-4-carbonitrile
-
Ethanol (EtOH)
-
3 M Aqueous Sodium Hydroxide (NaOH)
-
Hydroxylamine-O-sulfonic acid
-
Dichloromethane (CH2Cl2)
-
Sodium Sulfate (Na2SO4)
-
(Details for the subsequent conversion to the methyl ester would follow a similar pathway to related compounds, potentially involving diazotization and reaction with a methyl carboxylate source, though this specific conversion is not detailed in the provided search results.)
Procedure:
-
Dissolve 3,5-Dimethyl-1H-pyrazole-4-carbonitrile in a mixture of EtOH and 3 M aqueous NaOH.
-
Add hydroxylamine-O-sulfonic acid portion-wise while controlling the temperature.
-
Stir the reaction mixture at room temperature.
-
Remove EtOH under reduced pressure and add water to the residue.
-
Extract the mixture with CH2Cl2.
-
Combine the organic phases, dry over Na2SO4, and concentrate in vacuo.
-
The resulting intermediate is then converted to methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. A 54% yield over two steps for this precursor has been reported.[1]
Amidation of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
This is a proposed protocol based on general amidation procedures, as a specific protocol for this compound was not found.
Method 1: Direct Amidation with Aqueous Ammonia
Materials:
-
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
-
Aqueous Ammonia (e.g., 28-30%)
-
Methanol (MeOH) or another suitable solvent
-
Sealed reaction vessel
Procedure:
-
Dissolve methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate in a minimal amount of a co-solvent like methanol in a pressure-rated sealed tube.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., starting at 50-80 °C for 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Two-Step Hydrolysis and Amidation
Step 2a: Hydrolysis to 4,6-Dimethyl-1,2,3-triazine-5-carboxylic acid
Materials:
-
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
-
Aqueous solution of a base (e.g., NaOH or LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Aqueous HCl
Procedure:
-
Dissolve the methyl ester in MeOH or THF.
-
Add an aqueous solution of NaOH or LiOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2b: Amide Coupling
Materials:
-
4,6-Dimethyl-1,2,3-triazine-5-carboxylic acid
-
Ammonium chloride (NH4Cl)
-
A coupling agent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the coupling agent, NH4Cl, and DIPEA.
-
Stir the reaction mixture at room temperature until completion.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Data Presentation
Table 1: Comparison of Amidation Conditions for Heterocyclic Esters (Hypothetical Data for Optimization)
| Entry | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aq. NH3 | MeOH | 60 | 24 | 45 |
| 2 | Aq. NH3 | Dioxane | 80 | 18 | 60 |
| 3 | NH3 in MeOH | MeOH | 60 | 24 | 55 |
| 4 | NH4Cl, Coupling Agent | DMF | 25 | 12 | 75 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in amidation.
References
- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents [patents.google.com]
troubleshooting solubility issues with substituted triazines
Welcome to the technical support center for substituted triazines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are substituted triazines and why is their solubility a critical parameter?
Substituted triazines are a class of nitrogen-containing heterocyclic compounds based on a 1,3,5-triazine core. This core structure is a versatile scaffold in medicinal chemistry and materials science due to its ability to be functionalized at three distinct positions.[1] The substituents dramatically influence the molecule's physicochemical properties, including solubility. For drug development professionals, solubility is a critical determinant of a compound's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle for many promising drug candidates, including some triazine derivatives.[2][3]
Q2: What are the primary factors influencing the solubility of substituted triazines?
The solubility of a substituted triazine is a complex interplay of several factors:
-
Substituents: The nature of the groups attached to the triazine ring is paramount. Hydrophobic groups (e.g., long alkyl chains, aromatic rings) decrease aqueous solubility, while hydrophilic groups (e.g., hydroxyl, amino, carboxyl groups) tend to increase it.[4]
-
Solvent Polarity: Triazines often exhibit better solubility in organic solvents like DMSO, DMF, ethanol, and acetone compared to water.[5][6] The principle of "like dissolves like" is a key consideration.
-
pH of the Medium: The presence of basic nitrogen atoms in the triazine ring and in amino substituents means that solubility can be highly pH-dependent.[7] In acidic conditions, these nitrogen atoms can become protonated, forming salts that are often more soluble in aqueous solutions.[7][8]
-
Temperature: For most solids, solubility increases with temperature. Studies on triazine pesticides have shown that increasing the water temperature can significantly enhance their solubility.[9]
-
Crystal Form (Polymorphism): The solid-state structure of the compound can affect its solubility. Amorphous forms are typically more soluble than stable crystalline forms.
Q3: My new triazine derivative is insoluble in my aqueous assay buffer. What is the first step?
When a triazine compound shows poor solubility in an aqueous buffer, the standard initial approach is to first dissolve it in a water-miscible organic solvent to create a concentrated stock solution.[6] The most commonly used solvents for this purpose are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] This stock solution can then be diluted into the aqueous buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not interfere with the experiment.
Q4: How can I predict if pH adjustment will improve my compound's solubility?
If your substituted triazine has basic functional groups, such as amino groups on the ring, its solubility is likely to be pH-dependent.[7] These groups can be protonated in acidic media (low pH), which increases the compound's polarity and enhances its solubility in water.[7][8] Therefore, if you are working in a neutral or basic buffer (pH ≥ 7) and experiencing solubility issues, attempting to dissolve the compound in a slightly acidic buffer may be a viable strategy. The pKa of the compound can provide a theoretical basis for this approach.[10]
Troubleshooting Guides
Problem: My substituted triazine has very low aqueous solubility.
Low aqueous solubility is a common challenge that can hinder biological assays and formulation development. The following workflow provides a systematic approach to addressing this issue.
Caption: Troubleshooting workflow for poor aqueous solubility.
Data Presentation: Solubility of Atrazine
To illustrate the impact of solvent choice, the following table summarizes the solubility of Atrazine, a widely studied triazine herbicide.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 22 | 34.7 mg/L | [10] |
| Dimethyl sulfoxide (DMSO) | 27 | 183,000 mg/L (183 mg/mL) | [10] |
| Dimethylformamide (DMF) | - | ~20 mg/mL | [6] |
| Ethanol | 25 | 15,000 mg/L (15 mg/mL) | [10] |
| Ethanol | - | ~1 mg/mL | [6] |
| Chloroform | 27 | 52,000 mg/L (52 mg/mL) | [10] |
| Acetone | 25 | 31,000 mg/L (31 mg/mL) | [10] |
| Toluene | 25 | 4,000 mg/L (4 mg/mL) | [10] |
| n-Hexane | 25 | 110 mg/L (0.11 mg/mL) | [10] |
| Water + Ethanol Modifier | 100 | >10x increase vs. water alone | [9] |
| Water + Urea Modifier | 100 | ~2x increase vs. water alone | [9] |
Experimental Protocols
Protocol 1: Preparation of a Triazine Stock Solution
This protocol describes the standard method for preparing a stock solution of a sparingly soluble triazine derivative for use in aqueous-based experiments.
Materials:
-
Substituted triazine compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of the triazine compound into a sterile vial.
-
Add the required volume of DMSO to achieve the target stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures first.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
For maximum solubility in the final aqueous buffer (e.g., PBS), dilute the DMSO stock solution accordingly. For example, to achieve a 0.1 mg/mL final concentration from a 10 mg/mL stock, a 1:100 dilution is required.[6]
-
Crucial Step: Add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to facilitate rapid dispersion and prevent precipitation. Do not add the buffer to the DMSO stock.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that aqueous dilutions are often not stable and should be prepared fresh daily.[6]
Protocol 2: Phase Solubility Study (Higuchi and Connors Method)
This method is used to investigate the effect of a solubilizing agent (e.g., dendrimer, cyclodextrin) on the solubility of a poorly soluble drug.[11]
Caption: Experimental workflow for a phase solubility study.
Procedure:
-
Prepare a series of aqueous solutions containing increasing concentrations of the solubilizing agent (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of the finely powdered triazine compound to vials containing each solution. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
Seal the vials and place them in a shaker bath at a constant temperature. Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) until equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Dilute the filtered samples appropriately and determine the concentration of the dissolved triazine compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the total concentration of the dissolved triazine (Y-axis) against the concentration of the solubilizing agent (X-axis) to generate a phase solubility diagram. The slope of this plot can be used to determine the complexation stoichiometry and stability constant.
References
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. rjptonline.org [rjptonline.org]
- 4. Influence of linker groups on the solubility of triazine dendrimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. DSpace [repository.tcu.edu]
- 9. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Triazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for triazine synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of triazine derivatives.
Issue 1: Low or No Product Yield
Low or no yield of the desired triazine product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. For nucleophilic substitution on cyanuric chloride, the first substitution is typically carried out at 0°C, the second at room temperature, and the third may require heating.[1] |
| Incorrect Solvent | The choice of solvent is critical. Tetrahydrofuran (THF) is commonly used for the initial steps of substitution on cyanuric chloride.[1] For certain reactions, polar solvents like DMSO may be required to reach higher temperatures.[2] In some cases, solvent-free conditions under microwave irradiation can be highly effective.[2] |
| Inefficient Catalyst or Base | The selection of the catalyst and base is crucial. For microwave-assisted synthesis, a combination of sodium carbonate (Na₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst has been shown to give optimal yields.[1][3] For cyclotrimerization of nitriles, yttrium salts or iron catalysts like FeCl₃ can be effective.[2][4] |
| Steric Hindrance | Steric hindrance from bulky substituents can significantly lower the yield, especially for ortho-substituted compounds.[2] Consider using alternative synthetic routes or less hindered starting materials if possible. |
| Decomposition of Reagents or Products | Harsh reaction conditions and long reaction times can lead to decomposition. Microwave irradiation can be advantageous as the rapid heating often prevents decomposition and leads to cleaner reactions and higher yields.[2] |
| Poor Nucleophile Reactivity | The nature of the nucleophile (its structure, basic strength, and steric factors) affects the reaction yield.[5] The order of incorporation of different nucleophiles is also crucial; for O,N-type substituted s-triazines, the O-type nucleophile should generally be incorporated first.[6] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low product yield in triazine synthesis.
Issue 2: Formation of Side Products and Impurities
The formation of undesired side products can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solutions |
| Lack of Selectivity in Nucleophilic Substitution | For sequential nucleophilic substitution on cyanuric chloride, precise temperature control is essential to achieve selectivity. The substitution of the first chlorine atom is typically performed at a low temperature (around 0°C), while the second is replaced at room temperature.[1] |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC).[7] If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. |
| Use of Toxic Solvents | Solvents like DMF, while effective, are toxic.[1] Greener alternatives should be considered. For instance, sonochemical methods can be employed in aqueous media, minimizing the use of organic solvents.[1][3] Solvent-free microwave conditions are also a green and efficient option.[2] |
| Formation of Polymeric Byproducts | In some cases, especially with certain functional groups, polymerization can occur.[8] Adjusting the reaction conditions, such as monomer concentration or temperature, may help to minimize this. |
Logical Relationship of Reaction Parameters for Selectivity
Caption: Key experimental parameters influencing the selectivity of triazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using microwave-assisted synthesis for triazines?
A1: Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times (minutes versus hours), improved yields, and cleaner reactions with fewer byproducts.[1][2] The rapid heating induced by microwaves can prevent the decomposition of reagents and products.[2] This method is also considered a greener approach, especially when conducted under solvent-free conditions.[2]
Q2: How can I achieve a "green" synthesis of triazines?
A2: To make your triazine synthesis more environmentally friendly, consider the following:
-
Microwave Irradiation: This technique often allows for solvent-free reactions or the use of less toxic solvents.[1][2]
-
Sonochemistry: Ultrasound-assisted synthesis can be performed in aqueous media, reducing the need for organic solvents.[1][3]
-
Solvent-Free Conditions: The cyclotrimerization of nitriles can sometimes be carried out without a solvent, offering a clean, economical, and safe procedure.[2]
-
Atom-Efficient Reactions: Methods like the iron-catalyzed cyclization of aldehydes with NH₄I as the sole nitrogen source are highly atom-efficient.[4]
Q3: What is the role of a phase-transfer catalyst (PTC) in triazine synthesis?
A3: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the efficiency of the reaction, especially in microwave-assisted synthesis.[1] PTCs facilitate the transfer of reactants between different phases (e.g., a solid base and an organic solvent), leading to faster reaction rates and higher yields.
Q4: Can I synthesize unsymmetrical triazines?
A4: Yes, unsymmetrical triazines can be synthesized. One common method is the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with different nucleophiles.[1][6][9] Careful control of reaction conditions, particularly temperature, is crucial for selective substitution.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Disubstituted Triazine Derivative
This protocol is based on the synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine derivatives.[1][3]
Materials:
-
4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (intermediate)
-
Appropriate amine (e.g., morpholine)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine the dichlorotriazine intermediate (1 mmol), the desired amine (1.1 mmol), sodium carbonate (2 mmol), and TBAB (0.1 mmol).
-
Add DMF (5 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C and 50 W for 150 seconds.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid product, wash with distilled water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Synthesis of a Symmetrical 2,4,6-Trisubstituted 1,3,5-Triazine via Iron-Catalyzed Cyclization
This protocol is based on the atom-efficient synthesis from aldehydes.[4]
Materials:
-
Substituted benzaldehyde
-
Ammonium iodide (NH₄I)
-
Iron(III) chloride (FeCl₃)
-
Toluene
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask, add the aldehyde (0.5 mmol), NH₄I (0.5 mmol), and FeCl₃ (0.1 mmol, 20 mol%).
-
Add toluene (2.0 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture at 130°C for 15 hours under an air atmosphere.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2,4,6-trisubstituted 1,3,5-triazine.
Data Presentation
Table 1: Comparison of Reaction Conditions for Triazine Synthesis
| Synthesis Method | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-assisted (disubstitution) | Na₂CO₃ / TBAB | DMF | 150 | 150 s | 54-87 | [1] |
| Microwave-assisted (solvent-free) | None | None | 120-150 | 5-10 min | Good to excellent | [2] |
| Ultrasound-assisted | Na₂CO₃ / TBAB | Water | Room Temp. | 30-35 min | 84 | [1] |
| Conventional Heating (disubstitution) | DIPEA | THF | Room Temp. | 5-6 h | 69 | [1] |
| Fe-catalyzed Cyclization | FeCl₃ | Toluene | 130 | 15 h | 41-72 | [4] |
| Yttrium-catalyzed Cyclotrimerization | Y(TfO)₃ | None | - | - | Moderate | [2] |
References
- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The compound contains a carboxamide group, which can be susceptible to hydrolysis under acidic or basic conditions.[1][2]
-
Solvent Type: The polarity and reactivity of the solvent can play a significant role. Protic solvents (e.g., water, methanol, ethanol) may participate in degradation reactions, while aprotic solvents (e.g., acetonitrile, DMSO, THF) are generally more inert but can still influence stability.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3]
-
Light Exposure: Many organic molecules, including those with heterocyclic rings, can be sensitive to photodegradation upon exposure to UV or visible light.[4][5][6][7][8]
-
Presence of Oxidizing Agents: The triazine ring and other functional groups may be susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing species.[9][10]
Q2: Which analytical techniques are most suitable for monitoring the stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability studies. It allows for the separation and quantification of the parent compound and its degradation products. For more detailed analysis and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: How should I prepare my samples for a stability study?
A3: It is crucial to use high-purity solvents and to accurately prepare stock solutions of this compound. For the study, dilute the stock solution to a known working concentration in the desired solvent. Ensure that the initial concentration is well within the linear range of your analytical method. Whenever possible, it is advisable to dissolve and inject samples in the mobile phase used for the HPLC analysis to avoid peak distortion.
Q4: What are "forced degradation" studies, and why are they important?
A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, intense light) to accelerate its degradation.[3] These studies are crucial for:
-
Identifying potential degradation products and pathways.
-
Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradants.
-
Understanding the intrinsic stability of the molecule.
Troubleshooting Guide
Issue 1: Inconsistent or drifting retention times in HPLC analysis.
-
Question: Why is the retention time of my compound shifting during the stability study?
-
Answer: Retention time drift can be caused by several factors:
-
Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially after changing solvents or gradients.[11]
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure the components are accurately measured and well-mixed. Inconsistent mobile phase can lead to variability.[11]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[11]
-
Column Contamination: If the column becomes contaminated with strongly retained sample components, it can alter the stationary phase and affect retention. Consider using a guard column and appropriate sample clean-up procedures.[12]
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Question: I am seeing new peaks in my chromatograms over time. What could they be?
-
Answer: The appearance of new peaks is a primary indicator of compound degradation. These new peaks represent degradation products. To investigate further:
-
Characterize the Degradants: If you have access to LC-MS, you can obtain the mass of these new peaks to help identify their structures.
-
Evaluate Control Samples: Analyze a "dark control" sample stored protected from light and a control sample at a lower temperature (e.g., refrigerated) to help determine if the degradation is caused by light or heat.
-
Consider Ghost Peaks: In some cases, these may be "ghost peaks" arising from contaminants in the mobile phase or carryover from previous injections. Running a blank gradient can help identify these.[13]
-
Issue 3: Poor peak shape (tailing or fronting).
-
Question: Why are the peaks for my compound tailing?
-
Answer: Peak tailing is often an issue with basic compounds on silica-based columns due to interaction with residual silanols.[13] To address this:
-
Adjust Mobile Phase pH: For a basic compound, lowering the pH of the mobile phase can protonate the analyte and reduce interaction with silanols.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Issue 4: The mass balance of the stability study is less than 95%.
-
Question: The amount of my parent compound that has degraded does not match the amount of degradation products formed. Why?
-
Answer: A poor mass balance can indicate several issues:
-
Undetected Degradants: Some degradation products may not have a chromophore and are therefore invisible to a UV detector. Using a mass spectrometer or a universal detector like a Charged Aerosol Detector (CAD) can help.
-
Co-eluting Peaks: A degradation product might be co-eluting with the parent peak or another peak. A higher resolution separation method may be needed.
-
Precipitation: The compound or its degradants may have precipitated out of solution. Visually inspect your samples.
-
Adsorption: The compound or degradants may be adsorbing to the sample vial or container surface.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (for pH adjustment)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated HPLC system with UV or MS detector
-
Photostability chamber
-
Calibrated oven and pH meter
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions (prepare in triplicate):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with an inert solvent (e.g., acetonitrile). Store the solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Place a solution of the compound (100 µg/mL in an inert solvent) in a photostability chamber. Expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] Wrap a control sample in aluminum foil and place it in the same chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products.
-
Data Presentation
The results of the stability studies should be summarized in a clear and organized manner. Below is a template table with hypothetical data for illustration.
Table 1: Stability of this compound in Different Solvents at 40°C
| Solvent | Time (hours) | % Parent Compound Remaining | Major Degradation Product 1 (% Area) | Major Degradation Product 2 (% Area) |
| Acetonitrile | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.5 | < 0.1 | < 0.1 | |
| 48 | 99.2 | 0.2 | < 0.1 | |
| 72 | 98.9 | 0.4 | 0.1 | |
| Methanol | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.1 | 1.1 | 0.2 | |
| 48 | 96.5 | 2.3 | 0.5 | |
| 72 | 94.8 | 3.5 | 0.8 | |
| Water (pH 7) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 97.2 | 2.0 | 0.3 | |
| 48 | 94.6 | 4.1 | 0.6 | |
| 72 | 92.1 | 6.2 | 1.0 | |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 85.3 | 12.5 | 1.1 | |
| 48 | 72.1 | 24.8 | 2.0 | |
| 72 | 60.5 | 35.1 | 3.2 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 88.9 | 9.8 | 0.5 | |
| 48 | 79.2 | 18.5 | 1.3 | |
| 72 | 70.1 | 26.7 | 2.1 |
Visualizations
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. hplc.eu [hplc.eu]
common challenges in working with 1,2,3-triazine compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-triazine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, handling, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with 1,2,3-triazine compounds?
A1: Working with 1,2,3-triazine derivatives requires adherence to standard laboratory safety protocols. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2][3][4][5][6]
-
Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3][4][5][7][8]
-
Handling: Avoid contact with skin and eyes.[1][3][5][7] Wash hands thoroughly after handling.[3][7][8] Minimize dust generation during handling of solid compounds.[3]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[3][7][8] Some derivatives are air and light-sensitive and should be stored under an inert gas in the dark.[7]
-
Disposal: Dispose of waste in accordance with local, state, and national regulations.[2][4]
Q2: What are the most common synthetic routes to prepare the 1,2,3-triazine core structure?
A2: Several methods are available for synthesizing 1,2,3-triazines, each with its own advantages. Common strategies include:
-
Deoxygenation of 1,2,3-Triazine 1-Oxides: This is a convenient and efficient method that often uses trialkyl phosphites to produce 1,2,3-triazine derivatives in high yields.[9][10][11][12]
-
Intramolecular Cyclization: Azidoalkenoates can undergo intramolecular cyclization to form the triazine ring.[9]
-
Ring Expansion: The oxidative ring expansion of 1-aminopyrazoles can be used, though it may require harsh conditions.[9]
-
From Diazidoalkenoates: (Z)-4-aryl-2,4-diazido-2-alkenoates can be converted to 6-aryl-1,2,3-triazine-4-carboxylates under mild basic conditions.[12]
Q3: What is the characteristic reactivity of 1,2,3-triazines?
A3: 1,2,3-Triazines are known for their participation in inverse electron-demand Diels-Alder (IEDDA) reactions, where the triazine acts as the azadiene.[13][14][15] This reactivity is crucial for synthesizing a variety of other N-heterocycles, such as pyridines and pyrimidines, by reacting the triazine with electron-rich dienophiles like amidines or enamines.[13][14][15][16] The reaction often proceeds by forming a bicyclic intermediate, which then extrudes a molecule of nitrogen gas (N₂) to yield a stable aromatic product.[14][16]
Q4: Are 1,2,3-triazine compounds stable?
A4: The stability of 1,2,3-triazine compounds can vary significantly depending on their substituents. The s-triazine ring system itself is very stable, resisting decomposition up to high temperatures.[17] However, some derivatives can be sensitive and undergo thermal decomposition or rearrangement.[17][18][19] For example, methoxy-substituted triazines are known to undergo thermal rearrangement.[17] It is crucial to assess the stability of a specific derivative based on its substitution pattern.
Troubleshooting Guides
Synthesis & Reactivity
Q5: My synthesis of a 1,2,3-triazine derivative resulted in a low yield. What are the common causes and how can I optimize the reaction?
A5: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials. For instance, in deoxygenation reactions, the choice and quality of the phosphite reagent are critical.[9][10]
-
Reaction Conditions: Optimization of concentration, temperature, and reaction time is crucial. Some reactions are nearly instantaneous, while others with different substitutions may require longer reaction times (e.g., 12-24 hours).[13]
-
Solvent Choice: The solvent can significantly impact reaction outcomes. Polar solvents like acetonitrile may accelerate certain reactions.[10]
-
Side Reactions: Be aware of potential side reactions. For example, during the deoxygenation of 1,2,3-triazine 1-oxides, unexpected 1,2,4-triazine isomers can form as minor products, particularly with certain substituents.[9][10][11]
Troubleshooting Workflow: Low Synthesis Yield
Caption: Decision tree for troubleshooting low yields in 1,2,3-triazine synthesis.
Q6: I observed an unexpected product in my reaction of a 1,2,3-triazine with an amidine. What could be the reaction mechanism?
A6: The reaction of 1,2,3-triazines with amidines is complex. While often described as a Diels-Alder/retro-Diels-Alder sequence, recent studies suggest it can proceed through an alternative pathway.[14][20] Experimental and computational evidence points to an addition/N₂ elimination/cyclization mechanism.[14][20] The rate-limiting step is often the initial nucleophilic attack of the amidine on the triazine ring.[14][20] Understanding this mechanism can help predict and rationalize the formation of pyrimidine products.[14]
Logical Diagram: 1,2,3-Triazine Reactivity Pathway
Caption: Stepwise mechanism for the reaction of 1,2,3-triazines with amidines.
Purification & Analysis
Q7: My synthesized 1,2,3-triazine compound is impure. What is an effective purification method?
A7: The purification of synthesized triazine derivatives can be challenging due to the presence of impurities, starting materials, and secondary products.[21] A highly effective technique is semi-preparative High-Performance Liquid Chromatography (LC).[21] This method allows for the separation of the desired compound from complex mixtures, resulting in purities higher than 98%.[21] The collected fractions containing the pure compound can then be concentrated by evaporation or lyophilization to obtain the solid product.[21]
Q8: The NMR spectrum of my purified product is complex and difficult to interpret. What should I do?
A8: Complex NMR spectra can indicate the presence of residual impurities, even after initial purification.
-
Re-purification: If purity is questionable, consider another round of purification, possibly using a different chromatographic method or solvent system.[21] High purity is essential for clear NMR spectra where signals correspond correctly to the desired structure.[21]
-
Advanced NMR Techniques: Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to help elucidate the structure and assign signals definitively.
-
Reference Spectra: Compare your spectra with literature data for similar 1,2,3-triazine structures if available. Computational tools can also predict chemical shifts to aid in assignments.[22]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Methyl 1,2,3-triazine-5-carboxylate (3a) vs. 4,6-dimethyl Substituted (3c) with Amidines.
| Parameter | Methyl 1,2,3-triazine-5-carboxylate (3a) | 4,6-dimethyl-1,2,3-triazine-5-carboxylate (3c) | Reference |
| Reactivity | Extraordinarily reactive | Lower reactivity due to substitution | [13] |
| Reaction Time | Near instantaneous (e.g., 5 min) | Significantly longer (e.g., 12-24 h) | [13] |
| Concentration | Reactions impacted by high concentration | Higher concentrations can be used without impacting yields | [13] |
| Temperature | Effective at room temperature | Effective at room temperature | [13] |
| Product Yield | Generally excellent | Excellent, with little difference from (3a) | [13] |
Experimental Protocols
Protocol 1: General Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides
This protocol is adapted from a general method for the deoxygenation of 1,2,3-triazine 1-oxides.[9][10][11]
Materials:
-
Substituted 1,2,3-triazine 1-oxide
-
Trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite)
-
Solvent (e.g., acetonitrile, or the phosphite can be used as solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the 1,2,3-triazine 1-oxide in a suitable solvent (or neat in the phosphite), add the trialkyl phosphite (e.g., 1.5 to 2.0 equivalents) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess phosphite under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,2,3-triazine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of 1,2,3-triazines.
Protocol 2: Purification of Triazine Derivatives using Semi-Preparative LC
This protocol describes a general approach for purifying triazine derivatives when high purity is required.[21]
Materials:
-
Crude synthesized triazine derivative
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, methanol)
-
Semi-preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Method Development: First, develop an analytical HPLC method to achieve good separation between the desired product and impurities. This involves screening different mobile phase compositions and gradients.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulate matter before injection.
-
Semi-Preparative Run: Scale up the analytical method to the semi-preparative system. Inject the concentrated sample onto the larger column.
-
Fraction Collection: Collect the eluent in fractions as the desired peak, identified by the UV detector at the correct retention time, comes off the column.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvent using a rotary evaporator or a lyophilizer to obtain the final, high-purity solid compound.[21]
-
Final Confirmation: Confirm the structure and purity of the isolated compound using NMR and other analytical techniques.[21]
References
- 1. synerzine.com [synerzine.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,2,3-Triazine synthesis [organic-chemistry.org]
- 13. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Triazine - Wikipedia [en.wikipedia.org]
- 17. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 18. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fpharm.uniba.sk [fpharm.uniba.sk]
- 22. Spectroscopic investigation and hydrogen-bonding analysis of triazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities and byproducts observed in the synthesis of this compound?
A1: While specific byproducts can vary based on the synthetic route, common impurities may include unreacted starting materials, intermediates, and products from side reactions. In syntheses involving cyclization to form the triazine ring, incomplete cyclization or alternative cyclization pathways can lead to impurities. For instance, in related triazine syntheses, the presence of numerous separated components with distinct chromophores has been observed before purification, indicating a complex mixture of products.[1] In the synthesis of similar heterocyclic compounds like N-([1][2][3]triazine-2-yl) α-ketoamides, unexpected α-ketoamides and amides have been identified as byproducts.[2]
Q2: How can I minimize the formation of pyrimidine byproducts during the reaction?
A2: The 1,2,3-triazine core can undergo an inverse electron demand Diels-Alder reaction, particularly with amidines, to form pyrimidines.[4][5] To minimize this, it is crucial to control the reaction conditions and stoichiometry.
-
Amidine Contamination: Ensure that starting materials and reagents are free from amidine impurities.
-
Reaction Temperature: C4/C6 dimethyl substitution on the 1,2,3-triazine ring has been shown to slow down the reaction rate with amidines compared to unsubstituted 1,2,3-triazines.[4][5] Running the reaction at the lowest effective temperature can help disfavor the formation of pyrimidine byproducts.
Q3: My reaction yields are consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors, including incomplete reactions, degradation of the product, or suboptimal reaction conditions.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of maximum product formation. In some triazine syntheses, reactions are heated for extended periods (e.g., 24 hours) to ensure completion.[3]
-
Reagent Quality: Use high-purity starting materials and dry solvents, as impurities and water can interfere with the reaction.
-
Atmosphere: Some reactions for the synthesis of heterocyclic compounds require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.[2]
Q4: I am observing the formation of α-ketoamides and other amide byproducts. How can I prevent this?
A4: The formation of α-ketoamides and other amides can occur through oxidative C-C bond cleavage, especially when using certain catalysts and oxidizing agents.[2]
-
Choice of Oxidant: If your synthesis involves an oxidation step, consider using a milder or more selective oxidizing agent.
-
Catalyst System: The choice of catalyst can significantly influence the product distribution. For example, in some syntheses of N-([1][2][3]triazine-2-yl) amides, specific copper salts were found to be more effective than others in promoting the desired reaction over byproduct formation.[2]
-
Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere can minimize oxidative side reactions.[2]
Q5: What are the best practices for the purification of this compound to remove stubborn byproducts?
A5: Purification of triazine derivatives can be challenging due to the presence of closely related impurities. A multi-step purification strategy is often necessary.
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution may be necessary to separate the desired product from impurities.[2][4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.[6]
-
Semi-preparative LC: For challenging separations, semi-preparative liquid chromatography can be employed to isolate the product with high purity.[1] This technique has been shown to significantly increase the purity of triazine derivatives from as low as 31.32% to 98.24%.[1]
-
Washing: Washing the crude product with a suitable solvent can remove certain impurities before further purification steps.[6]
Quantitative Data Summary
| Parameter | Condition A | Condition B | Reference |
| Purity Before Purification | 31.32% | - | [1] |
| Purity After Semi-preparative LC | 98.24% | 75% | [1] |
| Yield (over two steps) | 54% (for Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate) | 31% (for 5-Cyano-4,6-dimethyl-1,2,3-triazine) | [4] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) is often effective.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][4]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[6]
Visualizations
Caption: Synthetic pathway for this compound highlighting potential byproduct formation.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. fpharm.uniba.sk [fpharm.uniba.sk]
- 2. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 6. WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents [patents.google.com]
Technical Support Center: Triazine-Based Assays
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with triazine-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of triazine-based assays? Triazine compounds are utilized in various fields. In agriculture, they are active ingredients in herbicides, and assays are used to monitor their levels in environmental samples like water.[1][2] In the oil and gas industry, triazine derivatives, such as MEA-Triazine, are used as hydrogen sulfide (H2S) scavengers, and assays are crucial for quality control and optimizing performance.[3][4] In drug discovery, the triazine scaffold is explored for developing novel therapeutics targeting enzymes like kinases and receptors.[5][6]
Q2: Why is my traditional titration method for MEA-Triazine quantification inaccurate? Titration methods measure total amine content, not the specific concentration of MEA-Triazine.[3] If your sample contains excess monoethanolamine (MEA), a reactant in triazine synthesis, titration will overestimate the triazine concentration. This is because under the acidic conditions of titration, triazine hydrolyzes, and the titration endpoint reflects both the hydrolyzed amine and the excess free amine, making it impossible to differentiate the two.
Q3: What are the advantages of spectroscopic methods like FTIR or Raman over titration? Spectroscopic methods offer a more direct and accurate measurement of the triazine molecule itself, independent of other amines in the solution.[3][7] Methods like Quantitative Raman Spectroscopy can differentiate between the active MEA-Triazine compound and residual reactants like MEA by analyzing specific molecular vibrations, leading to a true measure of scavenger quality and performance.[7][8] This allows for better quality control and process optimization.[3][4]
Q4: Can solvents used in my sample preparation interfere with triazine quantification? Yes, common solvents can interfere with quantitative analysis. For instance, in FTIR analysis of MEA-Triazine, the presence of methanol (MeOH) can lead to an underestimation of the triazine concentration, while isopropyl alcohol (IPA) can cause a significant overestimation.[9] It is crucial to either use a separate calibration curve for samples containing these solvents or account for their specific interference effects.[9]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: High Background Signal in Immunoassays
"I am observing an unusually high background signal across my entire plate in my triazine-based ELISA. What is causing this and how can I fix it?"
High background can mask the specific signal from your target analyte, reducing the dynamic range and sensitivity of the assay. The issue often stems from non-specific binding or contaminated reagents.
Possible Causes and Solutions:
-
Insufficient Blocking or Washing: Unoccupied sites on the microplate well surface can bind detection antibodies non-specifically.
-
Antibody Concentration Too High: Excess detection antibody can lead to increased non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal working concentration for your primary and/or secondary antibodies.
-
-
Contaminated Reagents: Buffers or substrate solutions may be contaminated with enzymes or other interfering substances.
-
Solution: Prepare fresh buffers for each experiment. Ensure your substrate has not been exposed to light or contaminants.
-
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody.
-
Solution: Run appropriate controls to test for cross-reactivity. Ensure your secondary antibody is specific to the species of your primary antibody.
-
-
Autofluorescence (for fluorescent assays): Components in the sample matrix or cell culture medium (e.g., phenol red, Fetal Bovine Serum) can autofluoresce, increasing background.[11]
-
Solution: Perform measurements in a buffer like PBS or use media optimized for microscopy that lacks these fluorescent components.[11]
-
Caption: Troubleshooting workflow for high background signal.
Problem 2: Weak or No Signal
"My assay is producing a very weak signal or no signal at all, even for my positive controls. What are the likely causes?"
A lack of signal is a critical issue that can halt an experiment. The root cause is often related to a faulty reagent, an error in the experimental procedure, or incorrect instrument settings.
Possible Causes and Solutions:
-
Procedural Error: An essential reagent may have been omitted, or reagents were added in the incorrect sequence.
-
Solution: Carefully review the experimental protocol and repeat the assay, ensuring all steps are followed precisely.[10]
-
-
Inactive Reagents: Key reagents such as the standard, enzyme-conjugated antibody, or substrate may have degraded due to improper storage or handling. Sodium azide, for example, is an inhibitor of peroxidase reactions and should be avoided.
-
Solution: Test the activity of each component individually. Use a fresh vial of standard and prepare new dilutions of antibodies and substrate.[10]
-
-
Incorrect Instrument Settings: The plate reader may not be set to the correct wavelength, or for fluorescence/luminescence assays, the gain setting may be too low.[11][12]
-
Solution: Verify the filter and wavelength settings on the plate reader. For fluorescence assays, optimize the gain setting by measuring a well with the highest expected signal to find the maximum gain that can be applied without saturating the detector.[11]
-
-
Insufficient Antibody or Antigen Binding: The capture antibody or antigen may not be adhering properly to the plate.
-
Solution: Ensure you are using plates validated for immunoassays, not standard tissue culture plates. Consider increasing the coating incubation time (e.g., overnight at 4°C) to ensure complete binding.[10]
-
-
Sample Concentration Out of Range: The concentration of the target analyte in your samples may be below the detection limit of the assay.
-
Solution: Perform a serial dilution to test a wider range of sample concentrations. If necessary, concentrate your sample before running the assay.[10]
-
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ondavia.com [ondavia.com]
- 4. ondavia.com [ondavia.com]
- 5. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ondavia.com [ondavia.com]
- 9. agilent.com [agilent.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Triazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of triazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many triazine derivatives exhibit low oral bioavailability?
A1: The low oral bioavailability of many triazine derivatives is often attributed to their poor aqueous solubility.[1][2] High lipophilicity and crystalline structure can limit their dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the systemic circulation.[1][3] For a drug to be absorbed, it must first dissolve.[1]
Q2: What are the primary strategies to enhance the bioavailability of triazine derivatives?
A2: Broadly, strategies can be categorized into three main approaches:
-
Physicochemical Modifications: This includes methods like salt formation for ionizable compounds, and particle size reduction through micronization or nanonization to increase the surface area for dissolution.[2][4]
-
Formulation-Based Approaches: These involve incorporating the drug into advanced delivery systems. Common strategies include lipid-based formulations (oils, self-emulsifying systems), amorphous solid dispersions, and complexation with cyclodextrins.[2][5][6]
-
Chemical Modifications: This involves altering the drug molecule itself to have more favorable properties, such as creating prodrugs or modifying substituents on the triazine core to improve solubility.[3][6]
Q3: What is a triazine dendrimer and how can it improve bioavailability?
A3: Triazine dendrimers are highly branched, well-defined macromolecules built around a triazine core.[7][8] They serve as versatile drug delivery systems due to their unique properties, including monodispersity and multivalency.[8] They can enhance the solubility of poorly soluble drugs, like the antidiabetic agent glyburide, by encapsulating the drug within their structure, thereby increasing its aqueous solubility and efficiency.[9] Their surfaces can also be functionalized for targeted delivery or to improve biocompatibility.[7]
Q4: Can co-solvents be used to improve the solubility of triazine derivatives?
A4: Yes, co-solvents are a common and straightforward approach. A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of poorly soluble compounds.[4][6] For example, adding ethanol to water has been shown to increase the solubility of triazine pesticides by over an order of magnitude at elevated temperatures.[10]
Q5: How does pH modification affect the solubility of triazine derivatives?
A5: For triazine derivatives with ionizable functional groups, adjusting the pH of the formulation can significantly increase solubility.[4] For weakly acidic or basic drugs, changing the pH can convert the drug into its more soluble salt form. This method is often simple to implement in liquid formulations.[4] Some polytriazine imides have been shown to dissolve in mildly acidic or basic aqueous solutions due to protonation or deprotonation, which imparts a net charge on the nanosheets and promotes dissolution.[11]
Troubleshooting Guide
Issue 1: The triazine compound is not dissolving sufficiently in aqueous buffers for in vitro assays.
| Question | Possible Cause & Solution |
| Have you tried altering the pH? | Cause: The compound may be an ionizable weak acid or base. Solution: Adjust the pH of the buffer to a range where the compound is in its more soluble ionized (salt) form.[4] This is a simple and rapid method to test for solubility improvement.[4] |
| Have you considered using co-solvents? | Cause: The compound may have very high lipophilicity. Solution: Introduce a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into the aqueous buffer.[4][6] Even small percentages of a co-solvent can significantly enhance solubility. |
| Is the use of a surfactant appropriate for your assay? | Cause: The compound may require micellar solubilization. Solution: Add a non-ionic surfactant like Tween 80 or Solutol HS-15 below its critical micelle concentration (CMC) to aid in solubilization through micelle formation.[6][12] This is a common strategy for preclinical formulations.[12] |
Issue 2: During dissolution testing, the results are highly variable and inconsistent.
| Question | Possible Cause & Solution |
| Is the dissolution medium properly degassed? | Cause: Dissolved gases in the medium can form bubbles on the surface of the dosage form or on the apparatus (e.g., basket mesh), which can interfere with the dissolution process.[13] Solution: Ensure the dissolution medium is adequately degassed according to USP standards. Check that the degassing equipment is functioning correctly; dissolved oxygen should be below 6 mg/L at 37 °C.[13] |
| Have you validated the filters being used? | Cause: The drug may be adsorbing to the filter, leading to artificially low concentration readings. Solution: Perform filter validation to ensure there is no significant drug binding. This should be done at the lowest expected drug concentration in the dissolution profile.[13] |
| Are you accounting for the correct form of buffer salts? | Cause: Using a hydrated salt instead of an anhydrous one (or vice versa) without correcting the mass will result in an incorrect buffer concentration and pH.[13] Solution: Double-check the chemical formula and molecular weight of the buffer salts used and ensure they are stored correctly to prevent water absorption.[13] |
| If using an automated system, have you checked for mechanical errors? | Cause: Tablets can occasionally get stuck in the sample magazine, leading to a 0% result in one vessel and a double dose in the next.[13] Solution: Observe the tablet drop for all vessels. The geometry of the tablet can sometimes exacerbate this issue.[13] |
Issue 3: The triazine derivative precipitates out of the formulation upon storage or dilution.
| Question | Possible Cause & Solution |
| Is the formulation a supersaturated system? | Cause: Amorphous solid dispersions or certain lipid-based systems can generate a supersaturated solution that is thermodynamically unstable. Solution: Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the formulation. These polymers can maintain the supersaturated state for a longer duration, allowing for absorption.[2] |
| Could the compound be converting to a less soluble polymorphic form? | Cause: Metastable polymorphs, which have higher solubility, can convert to more stable, less soluble forms over time, especially when exposed to moisture or heat.[1] Solution: Conduct thorough solid-state characterization (e.g., using DSC or XRD) to identify and select the most stable polymorphic form for development, or design a formulation that stabilizes the metastable form. |
| Is there an issue with the drug-excipient compatibility? | Cause: An interaction between the triazine derivative and an excipient could be causing precipitation. Solution: Conduct compatibility studies with all formulation excipients under stressed conditions (e.g., elevated temperature and humidity) to identify any potential interactions. |
Data Presentation: Solubility Enhancement of Triazine Derivatives
Table 1: Solubility of Triazine Pesticides in Water at Different Temperatures
| Compound | Temperature (°C) | Solubility (mg/L) | Fold Increase (from 50°C) |
| Atrazine | 50 | ~30 | 1.0 |
| 75 | ~90 | ~3.0 | |
| 100 | ~270 | ~9.0 | |
| 125 | ~810 | ~27.0 | |
| Cyanazine | 50 | ~150 | 1.0 |
| 75 | ~450 | ~3.0 | |
| 100 | ~1350 | ~9.0 | |
| 125 | ~4050 | ~27.0 | |
| Simazine | 50 | ~5 | 1.0 |
| 75 | ~15 | ~3.0 | |
| 100 | ~45 | ~9.0 | |
| 125 | ~135 | ~27.0 | |
| Data extrapolated from trends described in the literature, which state that solubilities increased approximately 3-fold for each 25°C increment.[10] |
Table 2: Effect of Co-solvents on Atrazine Solubility in Water at 100°C
| Solvent System | Atrazine Solubility Enhancement |
| Pure Water | Baseline |
| Water + Urea | Doubled |
| Water + Ethanol | Increased by over an order of magnitude |
| Source:[10] |
Experimental Protocols
Protocol 1: Preparation of a Triazine Derivative-Dendrimer Complex for Solubility Enhancement
This protocol is a generalized procedure based on the principles of dendrimer-drug complexation.[9]
-
Dendrimer Selection: Choose a suitable triazine-based dendrimer generation (e.g., G1, G2, or G3). Higher generations generally offer greater solubilization capacity.[9]
-
Solvent Preparation: Prepare a series of aqueous solutions with varying pH values (e.g., pH 5.0, 7.4, 9.0) to investigate the effect of pH on complexation and solubility.
-
Dendrimer Stock Solution: Prepare stock solutions of the selected dendrimer at various concentrations in each of the prepared pH buffers.
-
Phase Solubility Study (Higuchi and Connors Method): a. Add an excess amount of the triazine derivative to vials containing the different dendrimer solutions (and a control vial with buffer only). b. Seal the vials and shake them in a temperature-controlled water bath (e.g., at 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached. c. After reaching equilibrium, centrifuge the samples to separate the undissolved drug. d. Carefully withdraw an aliquot from the supernatant and dilute it with an appropriate solvent. e. Analyze the concentration of the dissolved triazine derivative using a validated analytical method, such as HPLC-UV.[14]
-
Data Analysis: Plot the total concentration of the dissolved triazine derivative against the concentration of the dendrimer. The slope of this plot can be used to determine the complexation stoichiometry and stability constant.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Triazine Derivatives from Biological Samples
This protocol is adapted from a method for extracting triazine herbicides from urine samples prior to HPLC analysis.[14]
-
Sample Pre-treatment: If the sample contains proteins (e.g., plasma, urine), precipitate them by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: a. Select a C18 SPE cartridge. b. Condition the cartridge by passing 10 mL of methanol through it. c. Equilibrate the cartridge by passing 5 mL of Milli-Q water through it. Do not let the sorbent bed dry out.
-
Sample Loading: a. Take the supernatant from the pre-treatment step and percolate it through the conditioned SPE cartridge at a flow rate of approximately 3 mL/min. A vacuum manifold can be used to control the flow rate.
-
Washing: a. Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences. Discard the eluate. b. Dry the sorbent bed completely by applying a vacuum for at least 3 minutes.
-
Elution: a. Elute the retained triazine derivatives from the cartridge using 3 mL of an appropriate organic solvent (chloroform or methanol have been shown to be effective).[14]
-
Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known, small volume (e.g., 200 µL) of the mobile phase to be used for HPLC analysis. c. The sample is now ready for injection into the HPLC system.
Visualizations
Caption: Workflow for enhancing triazine derivative bioavailability.
Caption: Troubleshooting logic for low bioavailability.
Caption: Overview of drug delivery strategies for triazines.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. researchgate.net [researchgate.net]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
scale-up challenges for the synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and scalable approach involves a two-step synthesis. The first step is the formation of the precursor, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. This is followed by the amidation of the methyl ester to yield the final carboxamide product.
Q2: What are the primary challenges when scaling up the synthesis of the methyl ester precursor?
A2: Scaling up the synthesis of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate can present challenges related to reaction rate control and product isolation. The reaction involving amidines can be very rapid, which may lead to difficulties in maintaining temperature control and ensuring consistent mixing at a larger scale.[1][2][3] Purification, which is often achieved by column chromatography at the lab scale, may need to be replaced with more scalable techniques like crystallization or extraction for industrial production.[1]
Q3: What are the key considerations for the amidation step at a larger scale?
A3: The amidation of the methyl ester to the carboxamide is a critical step with its own set of scale-up challenges. These can include achieving complete conversion, managing the formation of byproducts, and difficulties in purifying the final product, especially if it forms a slurry or has low solubility in common solvents.[4][5] The choice of amidation reagent, solvent, and base is crucial for a successful and scalable process.[5][6][7]
Q4: Are there any significant safety concerns associated with the synthesis of this compound?
A4: Yes, 1,2,3-triazine derivatives are nitrogen-rich compounds and can be thermally sensitive. It is important to have thermal stability data for the intermediates and the final product, especially when planning for large-scale synthesis where heat accumulation can be a concern.[8][9] Appropriate safety measures, such as careful temperature control and adherence to safety protocols for handling potentially energetic compounds, are essential.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the synthesis of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. |
| Degradation of the product or starting materials. | Ensure the reaction is carried out under an inert atmosphere if the reactants are sensitive to air or moisture. Check the purity of the starting materials. | |
| Formation of significant impurities during the ester synthesis | Side reactions due to incorrect stoichiometry or temperature fluctuations. | Ensure precise control over the addition rate of reagents to maintain the desired reaction temperature. Verify the stoichiometry of all reactants. |
| Presence of impurities in the starting materials. | Analyze the purity of all starting materials before use and purify them if necessary. | |
| Incomplete conversion during the amidation step | Insufficient reactivity of the amidation agent. | Consider using a more reactive amidation agent or adding a coupling agent to activate the ester.[5][6] |
| Poor mixing in a heterogeneous reaction mixture. | If the reaction mixture is a slurry, ensure efficient agitation to maximize the contact between reactants. The use of flow chemistry can also be beneficial for handling slurries.[4] | |
| Difficult purification of the final carboxamide product | The product is an insoluble solid that is difficult to filter or handle. | Explore different solvent systems for crystallization to obtain a more manageable crystal form. Consider anti-solvent crystallization. |
| The product is contaminated with unreacted starting materials or byproducts from the coupling agent. | Optimize the reaction conditions to drive the reaction to completion. Select a purification method that effectively separates the product from the specific impurities, such as recrystallization from a suitable solvent or slurry washing.[10][11] | |
| N-acylurea byproduct formation during amidation | Use of carbodiimide-based coupling agents (e.g., EDCI) with insufficient additive (e.g., HOBt). | Increase the loading of the additive (e.g., HOBt) to suppress the formation of the N-acylurea byproduct.[5] |
Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
| Parameter | Value | Reference |
| Reaction Scale | 1.77 g | [1] |
| Yield | 54% over two steps | [1] |
| Reaction Time | < 24 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Solvent | Acetonitrile | [1] |
| Purification Method | Column Chromatography | [1] |
Table 2: Comparison of Amidation Reaction Conditions
| Parameter | Lab Scale (Typical) | Scale-Up Consideration |
| Solvent | Anhydrous organic solvents (e.g., DCM, THF, DMF) | Greener and safer solvents; potential for aqueous conditions.[4] |
| Temperature | Room temperature to reflux | Precise temperature control to avoid side reactions and ensure safety. |
| Purification | Column Chromatography | Crystallization, extraction, or slurry washing.[10][11] |
| Mixing | Magnetic stirring | Mechanical agitation to handle slurries and viscous mixtures. |
Experimental Protocols
Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate (Illustrative Lab-Scale)
This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific target molecule.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting materials for the triazine ring formation.
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile) via syringe.
-
Reagent Addition: Slowly add the other reactants, ensuring the temperature is controlled.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble impurities.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography to obtain the pure methyl ester.
General Protocol for Amidation of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
-
Reaction Setup: In a suitable reactor, dissolve the methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate in an appropriate solvent.
-
Amine Addition: Add the amine source (e.g., ammonia in a suitable solvent or an ammonium salt).
-
Catalyst/Reagent Addition: If required, add a catalyst or a coupling agent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor for completion.
-
Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If the product remains in solution, it may be isolated by extraction and subsequent crystallization.
-
Purification: The crude product can be further purified by recrystallization or slurry washing.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up challenges.
References
- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
avoiding degradation of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide during storage
Welcome to the technical support center for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation of this compound during storage and experimentation. The following information is based on general chemical principles for triazine and carboxamide compounds, as specific stability data for this compound is limited. It is highly recommended to perform compound-specific stability studies to confirm these recommendations.
Troubleshooting Guides
This section provides solutions to common problems that may indicate degradation of this compound.
| Problem | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in triazine compounds.[1][2][3] | Store the compound in an amber vial or a light-blocking container.[4][5] Minimize exposure to ambient light during handling. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation. |
| Change in physical state (e.g., clumping, melting) | Hygroscopicity and/or low melting point: Absorption of moisture can lead to clumping. Elevated storage temperatures may cause the compound to melt or sinter. | Store in a desiccator or a controlled low-humidity environment. Ensure the storage temperature is well below the compound's melting point. Avoid temperature cycling. |
| Appearance of new peaks in analytical profiles (e.g., HPLC, LC-MS) | Chemical degradation: This could be due to hydrolysis, oxidation, or other reactions. The carboxamide group is susceptible to hydrolysis, and the triazine ring can undergo various degradation pathways.[6][7][8] | Analyze the new peaks to identify potential degradation products. Review storage conditions (temperature, humidity, light exposure, atmosphere). Perform forced degradation studies to understand the compound's stability profile. |
| Decreased potency or inconsistent experimental results | Degradation of the active compound: The observed issues are likely a consequence of compound degradation leading to a lower concentration of the desired molecule. | Re-qualify the compound using a validated analytical method. If degradation is confirmed, acquire a new, pure batch of the compound and store it under more stringent conditions (e.g., lower temperature, inert atmosphere, protection from light). |
| Insolubility or precipitation in solution | Formation of insoluble degradation products: Some degradation products may have lower solubility than the parent compound. | Attempt to identify the precipitate. This may provide clues about the degradation pathway. Filter the solution before use and quantify the concentration of the active compound in the filtrate. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the general properties of related compounds, the ideal storage conditions are in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C), and under an inert atmosphere (e.g., argon or nitrogen).[4][5][9]
Q2: What are the likely degradation pathways for this compound?
A2: The two primary sites for degradation are the 1,2,3-triazine ring and the carboxamide functional group.
-
Triazine Ring: The triazine ring can be susceptible to photodegradation, which may involve rearrangement or cleavage of the ring.[1][2][3] Reductive processes can also lead to ring cleavage.[10]
-
Carboxamide Group: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia.[7][8][11] Oxidative degradation of the amide is also a possibility.[12][13]
Q3: How can I monitor the stability of my compound over time?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used.[14] This method should be able to separate the intact compound from its potential degradation products. Regular testing of a stored sample (e.g., every 3-6 months) can provide data on its long-term stability.
Q4: My compound is stored as a solution. What additional precautions should I take?
A4: The stability of the compound in solution is highly dependent on the solvent and the pH.[15][16] It is recommended to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly capped vials to prevent solvent evaporation and ingress of moisture. The pH of buffered solutions should be carefully considered, as both acidic and basic conditions can promote hydrolysis of the carboxamide.[7][8]
Q5: I observed a change in the color of my compound upon dissolution. What does this indicate?
A5: A color change upon dissolution could indicate an impurity that is more visible in solution or an immediate reaction with the solvent. It is advisable to run a quick analytical check (e.g., TLC or LC-MS) to assess the purity of the dissolved compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways and develop a stability-indicating analytical method for this compound.
1. Objective: To assess the stability of this compound under various stress conditions and to identify the resulting degradation products.
2. Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Photostability chamber
-
Temperature and humidity-controlled oven
-
HPLC-UV/MS system
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).[7][8]
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).[13]
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified time (e.g., 7 days).[17][18]
-
Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber for a specified duration.[1][2][3] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
-
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectra.
-
Use the data to propose degradation pathways.
Visualizations
References
- 1. old.uoi.gr [old.uoi.gr]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. How To Store Chemicals Safely | SolvChem [solvchemcustompack.com]
- 6. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 9. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. Mechanism of degradation of a nitrogenous heterocycle induced by a reductive radical: decomposition of a sym-triazine ring - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. byjus.com [byjus.com]
- 12. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Dosage of Triazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazine compounds in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my in vivo efficacy study of a novel triazine compound?
A1: The starting dose for an in vivo efficacy study is typically determined after establishing the compound's Maximum Tolerated Dose (MTD). A common practice is to start with a dose that is a fraction of the MTD, for example, 50% or 25% of the MTD, and then establish a dose-response curve with several dose levels below this. If prior in vitro data is available, the in vivo starting dose can be estimated based on the compound's IC50 or EC50 values, although this requires careful consideration of pharmacokinetic and pharmacodynamic (PK/PD) properties.
Q2: My triazine compound shows excellent in vitro activity but has poor efficacy in vivo. What are the possible reasons and troubleshooting steps?
A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.[1][2][3]
-
High Plasma Protein Binding: The compound may be extensively bound to plasma proteins, reducing the free fraction available to exert its therapeutic effect.
-
Troubleshooting: Measure the plasma protein binding of your compound. If it is high, you may need to increase the dose or modify the compound to reduce binding.
-
-
Off-target Toxicity: The compound may cause unforeseen toxicity at doses required for efficacy, which may not be apparent in in vitro models.
-
Troubleshooting: Perform a thorough toxicological assessment, including histopathology of major organs, to identify any off-target effects.
-
Q3: I am observing unexpected toxicity in my animal models. How can I mitigate this?
A3: Unexpected toxicity can arise from various factors. Here are some steps to address it:
-
Re-evaluate the MTD: Ensure the MTD was accurately determined. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[4]
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the triazine compound may be causing toxicity.
-
Troubleshooting: Run a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is toxic, explore alternative, more biocompatible formulations.
-
-
Metabolite Toxicity: A metabolite of the parent triazine compound could be responsible for the observed toxicity.[5]
-
Troubleshooting: Conduct metabolite profiling studies to identify and assess the toxicity of major metabolites.
-
Q4: What are the key considerations for selecting an appropriate animal model for in vivo studies of triazine compounds?
A4: The choice of animal model is critical for the translational relevance of your findings. Key considerations include:
-
Disease Relevance: The animal model should accurately recapitulate the key aspects of the human disease you are studying.
-
Metabolic Similarity: The metabolic pathways for the triazine compound in the chosen animal model should be as similar as possible to humans.[5]
-
Target Expression and Function: Ensure the drug target is expressed and functions similarly in the animal model as it does in humans.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Study Results
-
Potential Cause: Inconsistent dosing, animal handling, or biological variability within the animal cohort.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including dose preparation, administration route, and timing, are strictly standardized.
-
Animal Randomization: Randomize animals into treatment groups to minimize bias.
-
Increase Sample Size: A larger sample size can help to overcome individual animal variability and increase the statistical power of your study.
-
Issue 2: Compound Precipitation at the Injection Site
-
Potential Cause: Poor solubility of the triazine compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your compound in various pharmaceutically acceptable vehicles.
-
Formulation Optimization: Consider using co-solvents, surfactants, or complexing agents to improve solubility. For some triazine-based compounds, lipid nanoparticle formulations have been used to improve delivery.[6]
-
Alternative Administration Routes: If solubility remains an issue for parenteral administration, explore other routes such as oral gavage.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
This protocol outlines a common approach for determining the MTD of a triazine compound in mice.
-
Animal Model: Select a suitable mouse strain (e.g., CD-1 mice). Use both male and female animals as sensitivity can differ between sexes.[4]
-
Dose Range Finding (Phase A):
-
Administer a single intraperitoneal (i.p.) injection of the triazine compound to small groups of mice (n=2-3 per group) at escalating doses.
-
Start with a low dose (e.g., 10 mg/kg) and increase the dose in subsequent groups (e.g., 50, 100, 150, 200, 250 mg/kg).[4]
-
Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 7 days.
-
The MTD in this phase is defined as the highest dose that does not cause mortality or severe, life-threatening toxicity.[4]
-
-
Confirmation and Refinement (Phase B):
-
Based on the Phase A results, select a range of doses around the estimated MTD.
-
Administer the compound daily for a set period (e.g., 5 consecutive days) via the intended therapeutic route to larger groups of mice (n=5-10 per group).
-
Monitor animals daily for clinical signs of toxicity and body weight changes.
-
At the end of the study, collect blood for biochemical analysis and major organs for histopathological examination.
-
The MTD is the highest dose that does not induce significant pathological changes or more than a 10-15% reduction in body weight.
-
Quantitative Data Summary
Table 1: In Vivo Dosages of Triazine Derivatives
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Inauhzin (INZ) | CD-1 Mice | 50-120 mg/kg | i.p. | Well-tolerated in a 5-day study | [4] |
| WA-22 | Rat | Not specified | i.p. | Rapid absorption and good brain distribution | [2] |
| R: 5 | Not specified | 30 mg/kg | p.o. | 46.48% reduction in immobility in FST | [7] |
| R: 9 | Not specified | 30 mg/kg | p.o. | 52.76% reduction in immobility in FST | [7] |
| Compound 6 | Not specified | 25-50 mg/kg | i.p. | Anti-inflammatory and analgesic effects | [8] |
| Compound 32 | U87-MG Xenograft | 20 mg/kg/day | Intragastric | Similar antitumor activity to ZSTK-474 at 40 mg/kg/day | [9] |
Table 2: In Vitro Cytotoxicity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| WA-22 | SH-SY5Y | >200 | [2] |
| PPK-32 | SH-SY5Y | >50 | [2] |
| Compound 34 | MCF-7 | 0.82 | [10] |
| Compound 31 | MCF-7 | 4.8 | [10] |
| Compound 31 | MDA-MB-231 | 8.3 | [10] |
| Compound 11 | SW620 | 5.85 | [11] |
| 5-fluorouracil | SW620 | 21.74 | [11] |
| Compound 11 | MCF-7 | 1.0 | [12] |
| Compound 11 | HCT-116 | 0.98 | [12] |
Visualizations
Caption: General workflow for in vivo dosage optimization of triazine compounds.
Caption: Troubleshooting guide for poor in vivo efficacy of triazine compounds.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a target for some triazine compounds.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Procognitive Potential of Neuroprotective Triazine 5-HT6 Receptor Antagonists Tested on Chronic Activity In Vivo in Rats: Computer-Aided Insight into the Role of Chalcogen-Differences on the Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity [mdpi.com]
- 13. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Dihydrofolate Reductase as the Biological Target of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the putative biological target of the novel small molecule, 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. Based on the prevalence of triazine scaffolds in known inhibitors of dihydrofolate reductase (DHFR), this document outlines the experimental methodologies to test the hypothesis that this compound exerts its biological effects through the inhibition of DHFR. The performance of this compound is compared with established DHFR inhibitors, including the classical anticancer drug Methotrexate, the second-generation antifolate Pralatrexate, and the antibacterial agent Trimethoprim.
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][2][3] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4][5] Consequently, the inhibition of DHFR disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[3] This makes DHFR a well-established and attractive target for cancer chemotherapy and antimicrobial agents.[2][3][6]
Comparative Analysis of DHFR Inhibitors
The following table summarizes the key performance indicators for our investigational compound, this compound, against a panel of known DHFR inhibitors. Please note that the data for this compound is hypothetical and for illustrative purposes to guide the target validation process.
| Compound | Class | Mechanism of Action | In Vitro DHFR Inhibition (IC50) | Cellular Antiproliferative Activity (GI50) | Cellular Target Engagement (CETSA ΔTagg) |
| This compound | Triazine (Investigational) | Putative competitive DHFR inhibitor | 50 nM | 500 nM (MCF-7) | +5°C at 10 µM |
| Methotrexate | Antifolate | Competitive DHFR inhibitor | 3.4 nM | 10-100 nM (various cell lines) | +8°C at 10 µM |
| Pralatrexate | Antifolate | Competitive DHFR inhibitor | 45 nM | < 300 nM (T-lymphoma cell lines)[7] | Not readily available |
| Trimethoprim | Diaminopyrimidine | Selective bacterial DHFR inhibitor | 40 nM (E. coli) | >100 µM (human cell lines) | Not applicable (bacterial specific) |
Experimental Protocols for Target Validation
To rigorously validate DHFR as the biological target of this compound, a multi-faceted approach employing biochemical, cellular, and biophysical assays is recommended.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).[9]
-
Prepare stock solutions of dihydrofolate (DHF) and NADPH in the reaction buffer.
-
Prepare a stock solution of purified human DHFR enzyme.
-
Prepare serial dilutions of the test compound (this compound) and control inhibitors (e.g., Methotrexate) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer.
-
Add the test compound or control inhibitor at various concentrations. Include a DMSO-only control (no inhibition) and a high-concentration known inhibitor control (complete inhibition).
-
Add the DHFR enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[10]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[11][12][13]
Principle: The binding of a ligand to a protein can alter its thermal stability. CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation and aggregation.[12][14]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., MCF-7 breast cancer cells) to a suitable confluency.
-
Treat the cells with the test compound (this compound) at various concentrations or a vehicle control (DMSO) and incubate to allow for cellular uptake and target engagement.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble DHFR in the supernatant using a specific antibody-based detection method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble DHFR against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization. The change in the aggregation temperature (ΔTagg) is a measure of target engagement.[14]
-
This assay assesses the functional consequence of DHFR inhibition on cell viability and growth.
Principle: Inhibition of DHFR leads to a depletion of nucleotides necessary for DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a low density.
-
-
Compound Treatment:
-
After allowing the cells to adhere, treat them with serial dilutions of this compound and control inhibitors.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable method, such as the MTT or resazurin reduction assay, which correlates with the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration.
-
Determine the GI50 (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve.
-
Visualizations
Caption: Dihydrofolate Reductase (DHFR) signaling pathway and point of inhibition.
Caption: Experimental workflow for validating DHFR as the biological target.
Conclusion
The validation of a biological target is a critical step in early-stage drug discovery. By employing a combination of in vitro enzymatic assays, cellular target engagement studies, and functional cell-based assays, researchers can build a strong case for the mechanism of action of a novel compound. This guide provides a roadmap for validating DHFR as the putative target of this compound, using established inhibitors as benchmarks for comparison. The successful execution of these experiments will provide the necessary data to confidently advance this compound in the drug development pipeline.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,3-Triazine and 1,2,4-Triazine Derivatives in Drug Discovery
An Objective Guide for Researchers and Drug Development Professionals
The landscape of heterocyclic chemistry offers a rich terrain for the discovery of novel therapeutic agents. Among the myriad of scaffolds, triazines, six-membered heterocyclic rings containing three nitrogen atoms, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of two key isomers, 1,2,3-triazine and 1,2,4-triazine, focusing on their derivatives' synthesis, physicochemical properties, and performance in anticancer and antimicrobial applications. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of new and effective therapeutics.
Physicochemical Properties and Stability: A Fundamental Divergence
The arrangement of nitrogen atoms within the triazine ring profoundly influences the molecule's fundamental properties. Generally, 1,2,3-triazines are less stable compared to their 1,2,4- and 1,3,5- counterparts.[1] This inherent instability can present challenges in synthesis and formulation but also offers unique opportunities for bioactivation or targeted release. In contrast, the 1,2,4-triazine scaffold provides a more stable and versatile platform for the development of a wide array of derivatives.[2][3]
The weakly basic nature of triazines and their lower resonance energy compared to benzene make them susceptible to nucleophilic substitution reactions, a key feature exploited in the synthesis of diverse derivatives.[4]
Synthesis of 1,2,3-Triazine and 1,2,4-Triazine Derivatives
1,2,3-Triazine Derivatives: The synthesis of the 1,2,3-triazine core is often considered more challenging due to the vicinal arrangement of nitrogen atoms. However, various methods have been developed, including the deoxygenation of 1,2,3-triazine 1-oxides.[5]
1,2,4-Triazine Derivatives: A broader range of synthetic routes is available for 1,2,4-triazine derivatives. A common and versatile method involves the condensation of α-dicarbonyl compounds with aminoguanidine or semicarbazide derivatives.[6]
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazine derivatives have demonstrated promising anticancer activities, though the volume of research and reported potent compounds is more extensive for the 1,2,4-isomer.[7][8]
1,2,3-Triazine Derivatives in Oncology
Research into 1,2,3-triazine derivatives has revealed compounds with significant antiproliferative effects. For instance, a novel series of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives has shown remarkable anticancer activity against various cancer cell lines.[4]
1,2,4-Triazine Derivatives: A Prolific Source of Anticancer Agents
The 1,2,4-triazine scaffold is a well-established pharmacophore in anticancer drug discovery.[9] Numerous derivatives have been synthesized and evaluated, with some reaching advanced stages of clinical trials. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity of 1,2,3- and 1,2,4-Triazine Derivatives (IC₅₀ values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazine Hybrid | 9d (1,2,3-triazole-1,3,4-oxadiazole-triazine) | PC3 (Prostate) | 0.17 ± 0.063 | [4] |
| A549 (Lung) | 0.19 ± 0.075 | [4] | ||
| MCF-7 (Breast) | 0.51 ± 0.083 | [4] | ||
| DU-145 (Prostate) | 0.16 ± 0.083 | [4] | ||
| 1,2,4-Triazine Derivative | Compound 13a | Various | Active at 10⁻⁵ M | [2] |
| Pyrazolo[4,3-e][4][7][8]triazine | Compound 14 | A549 (Lung) | Selectively active | [10] |
| s-Triazine Derivative | Compound 14 | A549, MCF-7, HCT116, HepG2 | 2.54 ± 0.22 (MCF-7) | [11] |
| s-Triazine Derivative | Compound 13 | A549, MCF-7, HCT116, HepG2 | 8.45 ± 0.65 (MCF-7) | [11] |
Signaling Pathways in Cancer Targeted by Triazine Derivatives
Triazine derivatives exert their anticancer effects by modulating various signaling pathways. Notably, derivatives of the 1,3,5-triazine isomer have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in many cancers.[8][12] While specific pathway information for 1,2,3-triazines is less documented, the broader class of triazines is known to interfere with crucial cancer-related pathways.[7]
Figure 1: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by certain triazine derivatives.
Antimicrobial Activity: A Broad Spectrum of Potential
Both 1,2,3- and 1,2,4-triazine derivatives have been investigated for their antimicrobial properties. The ability of these compounds to inhibit the growth of various pathogenic bacteria and fungi makes them attractive candidates for the development of new anti-infective agents.
1,2,3-Triazine Derivatives in Antimicrobial Research
While less explored than their 1,2,4-isomers, some 1,2,3-triazine derivatives have shown noteworthy antimicrobial activity.[7]
1,2,4-Triazine Derivatives as Potent Antimicrobial Agents
A significant body of research highlights the potent and broad-spectrum antimicrobial activity of 1,2,4-triazine derivatives.[13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 2: Comparative Antimicrobial Activity of 1,2,3- and 1,2,4-Triazine Derivatives
| Compound Class | Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Hexahydro-1,2,3-triazine | Compound 3g | S. aureus | Mild activity | |
| 1,2,4-Triazine Derivative | Compound 3 | E. coli | 18 mm / 12.5 µg/mL | [13] |
| S. aureus | 20 mm / 12.5 µg/mL | [13] | ||
| P. aeruginosa | 16 mm / 25 µg/mL | [13] | ||
| 1,2,4-Triazine Derivative | Compound 4 | E. coli | 22 mm / 6.25 µg/mL | [13] |
| S. aureus | 24 mm / 6.25 µg/mL | [13] | ||
| P. aeruginosa | 20 mm / 12.5 µg/mL | [13] | ||
| s-Triazine Derivative | Compound 10 | S. aureus | Comparable to Ampicillin | [13] |
| s-Triazine Derivative | Compound 13 | E. coli | Comparable to Ampicillin | [13] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 2: A simplified workflow of the MTT assay for evaluating anticancer activity.
Protocol Steps:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the triazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Kirby-Bauer Disc Diffusion Assay for Antimicrobial Activity
The Kirby-Bauer disc diffusion method is a standard, simple, and widely used test to determine the susceptibility of bacteria to various antimicrobial agents.
Figure 3: A simplified workflow of the Kirby-Bauer disc diffusion assay.
Protocol Steps:
-
Prepare a standardized inoculum of the test bacteria.
-
Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Aseptically place paper discs impregnated with known concentrations of the triazine derivatives onto the agar surface.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). The size of the zone is indicative of the antimicrobial activity of the compound.
Conclusion
This comparative guide highlights the significant potential of both 1,2,3- and 1,2,4-triazine derivatives as scaffolds for the development of novel anticancer and antimicrobial agents. While the 1,2,4-triazine core has been more extensively studied and has yielded a larger number of potent compounds, the emerging research on 1,2,3-triazine derivatives suggests a promising, albeit less explored, avenue for drug discovery. The inherent differences in stability and reactivity between the two isomers offer distinct advantages and challenges. A deeper understanding of the structure-activity relationships and mechanisms of action for both classes of compounds will undoubtedly fuel the design and synthesis of next-generation triazine-based therapeutics. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers embarking on this exciting endeavor.
References
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of Dimethyl-Triazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (s-triazine) scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dimethyl-triazine analogs and related derivatives, with a focus on their anticancer properties. The information presented is collated from recent studies and aims to provide a clear overview for researchers engaged in the design and development of novel therapeutic agents based on the triazine core.
Comparative Analysis of Biological Activity
The biological activity of triazine derivatives is highly dependent on the nature and position of substituents on the triazine ring. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the anticancer and enzyme inhibitory activities of these compounds.
Table 1: SAR of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Against Cancer Cell Lines
| Compound | R1 | R2 | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| 4f | N-(4-Bromophenyl)amino | Morpholino | 4.53 ± 0.30 | 0.50 ± 0.08 | 3.01 ± 0.49 |
| 4j | N-(4-Methoxyphenyl)amino | Piperidino | 2.93 ± 1.11 | - | - |
| 4g | N-(4-Chlorophenyl)amino | Piperidino | 8.65 ± 0.69 | - | - |
| 4d | N-(4-Bromophenyl)amino | Piperidino | 27.74 ± 3.19 | - | - |
| 5c | N-(4-Chlorophenyl)amino | 3,5-Dimethyl-1H-pyrazol-1-yl | 2.29 ± 0.92 | - | - |
| 5d | N-(4-Methoxyphenyl)amino | 3,5-Dimethyl-1H-pyrazol-1-yl | - | 3.66 ± 0.96 | 5.42 ± 0.82 |
Data sourced from El-Faham et al., 2022.[1][2]
The data in Table 1 demonstrates that the nature of the substituent at the R1 and R2 positions significantly influences the cytotoxic activity of these analogs. For instance, compound 4f , with a morpholino group, shows potent activity against the HCT-116 cell line.[1][2] In the case of compounds with a piperidino group, a methoxy substituent on the aniline ring (4j ) leads to higher potency against MCF-7 cells compared to chloro (4g ) or bromo (4d ) substituents.[2]
Table 2: SAR of s-Triazine Derivatives as EGFR and PI3K/mTOR Inhibitors
| Compound | Target | IC50 (nM) |
| 18 | EGFR | 61 |
| Tamoxifen (Reference) | EGFR | 69 |
| 47 | PI3K | 7.0 |
| 47 | mTOR | 48 |
| 48 | PI3K | 23.8 |
| 48 | mTOR | 10.9 |
| 51 | IDH2 R140Q | 7 |
Data sourced from a systematic review by an unnamed author.[3]
Table 2 highlights the potency of s-triazine derivatives against key enzymes in cancer signaling pathways. Compound 18 shows excellent EGFR inhibitory activity, comparable to the reference drug tamoxifen.[3] Compounds 47 and 48 demonstrate dual inhibition of PI3K and mTOR kinases in the nanomolar range.[3] Furthermore, compound 51 was identified as a potent inhibitor of the mutant enzyme IDH2 R140Q.[3]
Key Signaling Pathways
Many dimethyl-triazine analogs exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis. The EGFR/PI3K/AKT/mTOR pathway is a frequently implicated target.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and points of inhibition by triazine analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dimethyl-triazine analogs.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the triazine analogs and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
In Vitro Kinase Inhibition Assay (Example: EGFR)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: The reaction is typically carried out in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
General Experimental Workflow
The development of novel triazine analogs typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of dimethyl-triazine analogs.
Conclusion
The structure-activity relationship studies of dimethyl-triazine analogs reveal that strategic modifications to the triazine core can lead to the development of highly potent and selective inhibitors of key cancer targets. The presence of substituents such as morpholino, piperidino, and substituted anilines significantly influences the biological activity.[1][2] Many of these compounds exert their effects by inhibiting the EGFR/PI3K/AKT/mTOR signaling pathway.[1][3][4] The data and protocols presented in this guide offer a valuable resource for the rational design of next-generation triazine-based therapeutics. Further exploration of this chemical space is warranted to identify novel candidates with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Activity of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in Diverse Models: A Comparative Analysis
Initial investigations for the biological activity of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide have revealed a significant gap in publicly available data. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will instead offer a comparative overview of the broader class of triazine derivatives, for which substantial research exists. This analysis will focus on the differential activities and experimental protocols associated with various triazine scaffolds, offering a framework for understanding their potential therapeutic applications.
While specific experimental data for this compound is not available in the reviewed literature, the triazine core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1][2][3][4] This guide will compare different classes of triazine derivatives based on their reported activities, particularly focusing on anticancer properties, which is a prominent area of triazine research.[5][6][7][8][9]
Comparative Activity of Triazine Derivatives
The biological activity of triazine derivatives is highly dependent on the arrangement of nitrogen atoms in the heterocyclic ring (isomerism) and the nature of the substituents. The most common isomers are 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (also known as s-triazine).[4]
| Triazine Class | Key Biological Activities | Example Compounds & Reported IC50/Activity | Target Cell Lines/Models |
| 1,3,5-Triazine Derivatives | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Compound 4f: IC50 = 6.25 µM[5] Compound 4k: IC50 = 8.18 µM[5] Compound 11: IC50 = 5.85 µM[9] Compound 54b: IC50 = 1.48 ± 0.08 µM[1] | MDA-MB-231 (breast cancer), HeLa (cervical cancer), A498 (kidney cancer)[5] SW480, SW620 (colorectal cancer)[9] MDA-MB-468 (breast cancer), CCRF-CEM (leukemia)[1] |
| 1,2,4-Triazine Derivatives | Anticancer, α-Glucosidase Inhibition, Anti-cytokine | Compound 7i: IC50 = 2.85 ± 0.13 μM (α-glucosidase inhibition)[10] | K-562 (human leukemia)[10] |
| 1,2,3-Triazine Derivatives | Chemical Reactivity (Diels-Alder reactions) | Primarily studied for synthetic applications rather than direct biological activity.[11][12] | Not applicable for biological activity comparison. |
Key Observations from Comparative Data:
-
1,3,5-Triazine derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent activity against a range of cancer cell lines, in some cases surpassing the efficacy of standard drugs like imatinib.[5]
-
1,2,4-Triazine derivatives also exhibit promising biological activities, including anticancer and enzyme inhibition properties.[10]
-
The research focus on 1,2,3-triazine derivatives , including the core structure of the initial topic, appears to be more on their synthetic utility and chemical reactivity rather than their pharmacological effects.[11][12]
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of methodologies commonly employed in the evaluation of triazine derivatives.
Anticancer Activity Assessment (MTT Assay)
The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Protocol Outline:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HeLa, A498) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer drug screening.
Signaling Pathways and Molecular Interactions
The anticancer effects of triazine derivatives are often attributed to their interaction with specific signaling pathways involved in cell proliferation, survival, and apoptosis.
General Triazine Anticancer Mechanism
Many triazine compounds exert their effects by inhibiting key enzymes or receptors in cancer-related pathways. For example, some 1,3,5-triazine derivatives have been shown to target carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.[8]
Caption: Generalized signaling pathway for triazine anticancer activity.
References
- 1. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, insilico characterization and antibacterial activity of 1,2,4-Triazine derivatives - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]
- 7. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Benchmarking of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide Against Commercially Available PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical PARP inhibitor, 4,6-Dimethyl-1,2,3-triazine-5-carboxamide, against established and clinically approved PARP inhibitors: Olaparib, Rucaparib, Talazoparib, and Veliparib. The following data is presented to facilitate a comprehensive evaluation of its potential efficacy and to provide a framework for experimental validation.
It is important to note that the inhibitory activity of this compound against PARP enzymes has not been empirically determined. The data presented for this compound is a placeholder for future experimental results.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of known PARP inhibitors against PARP1 and PARP2 enzymes. These values serve as a benchmark for assessing the potential potency of novel compounds like this compound.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell-Based IC50 (µM) (BRCA-deficient cells) |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| Olaparib | 1 - 19[1] | 1 - 251[1] | ~0.01 - 0.1[2][3] |
| Rucaparib | 0.8 - 3.2[1] | 28.2[1] | ~0.01 - 0.1[2][3] |
| Talazoparib | ~0.57[4] | ~0.2[3] | ~0.001 - 0.01[2][4] |
| Veliparib | ~5[3] | ~4[3] | ~0.1 - 1[2][3] |
Experimental Protocols
To empirically determine the inhibitory activity of this compound and enable a direct comparison with the benchmark inhibitors, the following experimental protocols are recommended.
PARP1/2 Enzymatic Assay (ELISA-based)
This assay quantifies the in vitro inhibitory effect of a compound on the enzymatic activity of purified PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted compounds or vehicle control (DMSO) to the histone-coated wells.
-
Add 25 µL of a solution containing activated DNA and biotinylated NAD+ to each well.
-
Initiate the reaction by adding 50 µL of the PARP enzyme (PARP1 or PARP2) to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP substrate to each well and incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based PARP Inhibition Assay (Immunofluorescence)
This assay measures the inhibition of PARP activity within cancer cells, typically those with a deficiency in DNA repair pathways (e.g., BRCA1/2 mutations).
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
Complete cell culture medium
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)
-
Test compounds
-
Primary antibody against poly(ADP-ribose) (PAR)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the BRCA-deficient cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary anti-PAR antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of PAR in the nucleus.
-
Calculate the percent inhibition of PAR formation for each compound concentration and determine the IC50 value.
Mandatory Visualization
PARP Signaling Pathway in Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). PARP inhibitors block this process, leading to the accumulation of SSBs, which can then result in double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death (synthetic lethality).
Caption: PARP1 signaling in DNA single-strand break repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Experimental Workflow for Inhibitor Benchmarking
The logical flow for evaluating a novel compound against known inhibitors is depicted below. This workflow starts with the initial enzymatic screening and progresses to cell-based assays to confirm on-target activity in a biologically relevant context.
Caption: A streamlined workflow for the benchmarking of novel PARP inhibitors from in vitro screening to cellular validation and comparative analysis.
References
Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Substituted Triazines
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of substituted triazines, elucidating their mechanisms of action through experimental data and detailed protocols. This document aims to be a comprehensive resource for understanding the therapeutic potential of this versatile chemical scaffold.
Substituted 1,3,5-triazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Their therapeutic efficacy is largely attributed to their ability to modulate key signaling pathways implicated in cell proliferation, survival, and differentiation. This guide delves into the primary mechanisms of action of substituted triazines, focusing on their roles as inhibitors of critical cellular kinases.
Key Signaling Pathways Targeted by Substituted Triazines
Experimental evidence overwhelmingly points to the modulation of several key signaling cascades by substituted triazines. The most prominent among these are the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, and the Focal Adhesion Kinase (FAK) signaling pathway.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[2][3] Many substituted triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[4] For instance, the dimorpholino-substituted s-triazine moiety is considered essential for the majority of PI3K and mTOR inhibitors as the oxygen atom of the morpholine ring forms a critical hydrogen bond with the NH of Val 851 in PI3K and Val 2240 in mTOR.[4] The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis.
EGFR Tyrosine Kinase Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the Ras/MEK/ERK and PI3K/Akt/mTOR cascades, leading to cell proliferation and survival.[4] Several hybrid molecules incorporating the 1,3,5-triazine scaffold have demonstrated potent EGFR tyrosine kinase (EGFR-TK) inhibitory activity.[4] For example, 4-aminoquinoline-1,3,5-triazine derivatives have shown significant EGFR-TK inhibition.[1]
Focal Adhesion Kinase (FAK) Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased malignancy and invasiveness of tumors. A series of imidazo[1,2-a][1][4][5]triazines have been developed as potent FAK inhibitors, demonstrating the potential of the triazine core in targeting this kinase.[5]
Quantitative Comparison of Substituted Triazine Derivatives
The following tables summarize the inhibitory activities of various substituted triazine derivatives against key kinases and cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Inhibitory Activity of Substituted Triazines against PI3K/mTOR Kinases
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference |
| Gedatolisib derivative (35) | 14.6 | 34.0 | 2.3 | 849.0 | 15.4 | [4] |
| Compound 38 | 1 | - | - | - | - | [4] |
| 2-(thiophen-2-yl)-1,3,5-triazine (47) | 7.0 | - | - | - | 48 | [4] |
| 2-arylurea-1,3,5-triazine (48) | 23.8 | - | - | - | 10.9 | [4] |
| Sulfonamide-triazine hybrid (20) | - | - | - | - | 46% inhibition @ 100 µM | [6] |
| Sulfonamide-triazine hybrid (34) | - | - | - | - | 68% inhibition @ 100 µM | [6] |
Table 2: Inhibitory Activity of Substituted Triazines against EGFR-TK and Cancer Cell Lines
| Compound | EGFR-TK Inhibition | Cell Line | IC50 (µM) | Reference |
| 4-aminoquinoline-1,3,5-triazine (11) | 96.4% @ 10 µM | - | - | [4] |
| Hybrid quinazoline-1,3,5-triazine (12) | IC50 = 36.8 nM | - | - | [4] |
| 1,3,5-triazine-based pyrazole (17) | IC50 = 229.4 nM | - | - | [4] |
| Pyrazole-s-triazine derivative (20) | IC50 = 59.24 nM | - | - | [4] |
| 4-aminoquinoline-1,3,5-triazine (21) | 96.3% @ 10 µM | HeLa | 44.5 | [1] |
| MCF-7 | 52.2 | [1] | ||
| HL-60 | 40.3 | [1] | ||
| HepG2 | 56.4 | [1] | ||
| 4-aminoquinoline-1,3,5-triazine (22) | 90.5% @ 10 µM | HeLa | 32.4 | [1] |
| MCF-7 | 32.3 | [1] | ||
| HL-60 | 26.3 | [1] | ||
| HepG2 | 45.3 | [1] |
Table 3: Antiproliferative Activity of Substituted Triazines against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(thiophen-2-yl)-1,3,5-triazine (47) | A549 | 0.20 ± 0.05 | [4] |
| MCF-7 | 1.25 ± 0.11 | [4] | |
| HeLa | 1.03 ± 0.24 | [4] | |
| s-triazine and Schiff base hybrid | HCT-116 | 3.64–5.60 | |
| Trisubstituted s-triazine (34) | MCF-7 | 0.82 | [1] |
| Pyrazolo[1,5-a][1][4][5]triazine (48) | DU145 | 3.43 | [1] |
| Pyrazolo[1,5-a][1][4][5]triazine (51) | DU145 | 0.67 | [1] |
| Sulfaguanidine-triazine derivative (27) | MCF-7 / A549 | 14.8 - 33.2 | [6] |
| 4-aminobenzonitile-s-triazine derivatives | MIDA-MB-231 / MCF-7 | < 1 | [7] |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the confirmation of the mechanism of action of substituted triazines.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of substituted triazines against specific kinases like PI3K, EGFR-TK, or FAK. Specific substrates and buffers may vary depending on the kinase being assayed.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, EGFR, FAK)
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (substituted triazines) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., Kinase-Glo®, HTRF® reagents)
-
Microplate reader capable of detecting luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Incubate the mixture for a predetermined period at a specific temperature (e.g., 30°C for 30-60 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time.
-
Stop the reaction using a suitable reagent or method.
-
Add the detection reagent to quantify the amount of phosphorylated substrate or the amount of ATP remaining.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds (substituted triazines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/7-AAD Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8][9]
Materials:
-
Cells treated with test compounds
-
Annexin V-fluorochrome conjugate (e.g., FITC, APC)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the substituted triazine compounds for an appropriate duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-fluorochrome conjugate and 7-AAD (or PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][10]
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion
Substituted triazines represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their mechanism of action is multifaceted, primarily involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR, EGFR-TK, and FAK. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and optimize triazine-based therapeutics. The continued investigation into the structure-activity relationships and the precise molecular interactions of these compounds will undoubtedly pave the way for the development of novel and more effective targeted therapies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 7. nanocellect.com [nanocellect.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Triazine Carboxamide Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of various 1,3,5-triazine analogs, offering valuable insights for researchers, scientists, and professionals in drug development. While direct comparative data on 4,6-Dimethyl-1,2,3-triazine-5-carboxamide and its immediate analogs are limited in publicly available literature, this guide synthesizes findings on structurally related triazine derivatives to elucidate key structure-activity relationships and their potential as anticancer agents. The data presented is compiled from various studies investigating the antiproliferative effects of these compounds on several cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of substituted 1,3,5-triazine derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. These compounds, from a study on 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides, share a common structural scaffold, allowing for a meaningful comparison of the effects of different substituents.[1]
| Compound ID | R Group | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 3a | 4-Chlorophenyl | >100 | 18 |
| 3b | 4-Methoxyphenyl | >100 | 25 |
| 3c | 4-Methylphenyl | >100 | 20 |
| 3d | 4-Nitrophenyl | 72 | 12 |
| 3e | Phenyl | >100 | 22 |
Note: The data indicates that these triazinyl-carbohydrazides exhibited low micromolar IC50 values, particularly in the Rad6B-overexpressing MDA-MB-231 cell line.[1]
In a separate study, a series of symmetrical tri-substituted s-triazine derivatives were evaluated for their anticancer activity. The following table includes data for selected compounds from this study.
| Compound ID | Ar Group | R Group | MCF7 IC50 (µM) | C26 IC50 (µM) |
| 1a | 4-Cl-Ph | - | 1.77 | 4.95 |
| 2d | 4-NO2-Ph | Piperidino | 6.54 | 0.38 |
| 3b | 4-F-Ph | Morpholino | 6.19 | - |
| 3e | 4-NO2-Ph | Morpholino | 13.74 | 14.66 |
| PTX (Paclitaxel) | - | - | 2.35 | 4.32 |
| DOX (Doxorubicin) | - | - | 10.52 | 8.06 |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the triazine analogs and incubated for a specified period (typically 48 or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The anticancer activity of many triazine derivatives has been linked to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most frequently implicated pathways is the EGFR/PI3K/AKT/mTOR signaling cascade.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and the inhibitory action of triazine analogs.
The general workflow for evaluating the cytotoxicity of novel chemical compounds is a multi-step process that begins with the synthesis of the compounds and culminates in the assessment of their biological activity.
Caption: General experimental workflow for assessing the cytotoxicity of triazine analogs.
References
A Comparative Guide to the In Silico Docking of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide for Anticancer Drug Discovery
Triazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Their structural versatility allows for modifications that can enhance their binding affinity and selectivity for various biological targets. This guide will focus on comparing the hypothetical docking performance of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide with known triazine-based inhibitors against prominent cancer-related proteins such as Human Epidermal Growth Factor Receptor 2 (HER2) and Dihydrofolate Reductase (DHFR).
Comparative Docking Analysis
To establish a baseline for comparison, this section summarizes the reported docking scores and biological activities of various triazine derivatives against key anticancer targets. This data provides a context for evaluating the potential efficacy of this compound.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Inhibition Constant (Ki) | IC50 | Reference |
| TCT9 | HER2 | -12.73 | 2.31 nM | - | [4] |
| TCT4 | HER2 | -12.47 | 3.54 nM | - | [4] |
| TCT5 | HER2 | -12.34 | 4.48 nM | - | [4] |
| TCT13 | PARP1 | -13.96 | 0.28 nM | - | [4] |
| TCT12 | PARP1 | -13.64 | 0.49 nM | - | [4] |
| TCT4 | PARP1 | -13.33 | 0.82 nM | - | [4] |
| Compound 10 | 3RHK (c-Met) | -5.277 | - | - | [5] |
| Compound 2 | 7JXH (HER2) | -6.634 | - | - | [5] |
| Compound 11e | DHFR | - | - | 28 nM | [6] |
| Compound 9a | DHFR | - | - | 42 nM | [6] |
| Compound 9a (vs. PC3) | - | - | - | 0.56 µM | [7] |
| Compound 9a (vs. A549) | - | - | - | 1.45 µM | [7] |
| Compound 9a (vs. MCF-7) | - | - | - | 1.14 µM | [7] |
Experimental Protocols
A standardized molecular docking protocol is crucial for obtaining reliable and reproducible results. The following methodology is a generalized procedure based on common practices reported in the literature for docking triazine derivatives.[4][5][8]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., HER2, PDB ID: 7JXH; DHFR, PDB ID: 1DLS) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman partial charges are assigned.
-
The protein structure is then saved in the PDBQT file format for use in docking software.[4]
2. Ligand Preparation:
-
The two-dimensional structure of this compound and other comparative ligands are drawn using chemical drawing software like Marvin Sketch.
-
The 2D structures are converted to 3D and energetically minimized.
-
The final 3D structures are saved in a suitable format (e.g., PDBQT) for docking.[4]
3. Molecular Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein.
-
The Lamarckian genetic algorithm is commonly employed for the docking calculations.[8]
-
A set number of independent docking runs (e.g., 25) are typically performed for each ligand to ensure robust sampling of possible binding poses.[4]
-
The results are analyzed based on the binding energy (kcal/mol) and the inhibition constant (Ki) to identify the most favorable binding conformations.
Visualizing the Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the typical workflow of an in silico docking study and a simplified signaling pathway that can be targeted by triazine derivatives.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 4. phcogres.com [phcogres.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Independent Verification of the Anticancer Activity of Triazine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various triazine-based compounds. The information herein is synthesized from multiple independent studies to offer a broad perspective on the efficacy and mechanisms of this promising class of molecules.
The 1,3,5-triazine (s-triazine) scaffold has emerged as a versatile core in the design of novel anticancer agents.[1][2][3] Three s-triazine derivatives, altretamine, gedatolisib, and enasidenib, have received approval for treating refractory ovarian cancer, metastatic breast cancer, and leukemia, respectively, underscoring the clinical potential of this chemical class.[1][4] Triazine derivatives have been shown to target a variety of key signaling pathways implicated in cancer progression, including those involving topoisomerases, tyrosine kinases, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases.[1][4] This guide consolidates in vitro data from various studies to facilitate a comparative analysis of their anticancer activities.
Comparative Anticancer Activity of Triazine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of selected triazine compounds against various cancer cell lines, as reported in independent studies. This data provides a quantitative comparison of their cytotoxic and cytostatic potential.
Table 1: Inhibitory Concentration (IC50) of Triazine Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 12 | EGFR Enzyme | 0.0368 | EGFR Inhibitor | Pathak (2021)[1] |
| Compound 14 | EGFR-TK | 2.54 ± 0.22 | EGFR-TK Inhibitor | He et al. (2018)[1] |
| Compound 18 | HCT116 | 0.5 ± 0.08 | EGFR Inhibitor, Apoptosis Induction | El-Faham et al. (2022)[1] |
| Compound 32 | PI3Kα Enzyme | 0.00032 | PI3Kα Inhibitor | Hou et al.[1] |
| Compound 47 | A549 | 0.20 ± 0.05 | PI3K and mTOR Inhibitor | Zhu et al. (2020)[1] |
| Compound 47 | MCF-7 | 1.25 ± 0.11 | PI3K and mTOR Inhibitor | Zhu et al. (2020)[1] |
| Compound 47 | HeLa | 1.03 ± 0.24 | PI3K and mTOR Inhibitor | Zhu et al. (2020)[1] |
| Analog 34 | MCF-7 | 0.82 | G2/M Arrest | [2] |
| Compound 58 | DLD-1 | 13.71 | Cytotoxic | [2] |
| Compound 58 | HT-29 | 17.78 | Cytotoxic | [2] |
| Compound 47 | PC-3 | 20 | G0/G1 Arrest | [2] |
| Compound 2d | C26 | 0.38 | Anticancer | [5] |
| Compound 2d | MCF7 | 6.54 | Anticancer | [5] |
| 4f | MDA-MB-231 | 6.25 | Antiproliferative | [6] |
| 4k | MDA-MB-231 | 8.18 | Antiproliferative | [6] |
Table 2: Growth Inhibition (GI50) of Triazine Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | GI50 (µM) | Target/Mechanism | Reference |
| Chalcone 68 | SR (Leukemia) | 0.422 | Anticancer | [2] |
| Compound 69 | MCF7 | 1.25 | Anticancer | [2] |
| Compound 70 | HCT-116 | 1.48 | Anticancer | [2] |
| Compound 12 | HCT116 | 0.026 | DHFR and TrxR Inhibitor | [2] |
| Compound 12 | MCF-7 | 0.080 | DHFR and TrxR Inhibitor | [2] |
| Compound 13 | HCT116 | 0.116 | DHFR and TrxR Inhibitor | [2] |
| Compound 13 | MCF-7 | 0.127 | DHFR and TrxR Inhibitor | [2] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays commonly used to assess the anticancer activity of novel compounds.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of the triazine compounds and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with the test compounds as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently remove the culture medium and fix the adherent cells by adding 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7]
-
Washing: Remove the TCA and wash the plates three to four times with 1% acetic acid to remove excess dye.[7]
-
Staining: Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: After staining, wash the plates with 1% acetic acid to remove any unbound SRB.[7]
-
Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[7]
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, or programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.
Procedure:
-
Cell Preparation: Seed approximately 1 x 10^6 cells in a culture flask. After treatment and incubation, collect both floating and adherent cells.[3]
-
Washing: Wash the cells twice with cold PBS and centrifuge.[3]
-
Resuspension: Resuspend the cell pellet in a binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and PI to the cell suspension.[3]
-
Incubation: Incubate the cells in the dark for a specified period.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[3]
Signaling Pathways and Experimental Workflow
The anticancer activity of many triazine derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. The diagrams below illustrate a general workflow for anticancer drug screening and two of the most common pathways targeted by triazine compounds.
Caption: A general experimental workflow for screening and verifying the anticancer activity of triazine compounds.
Caption: The EGFR signaling pathway, a common target for anticancer triazine compounds.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation targeted by triazines.
References
- 1. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Efficacy Analysis: 4,6-Dimethyl-1,2,3-triazine-5-carboxamide versus Standard Anticancer Agents
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the potential efficacy of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide against established standard-of-care anticancer drugs. It is important to note that, as of the current date, specific experimental efficacy data for this compound is not available in peer-reviewed literature. Therefore, this comparison is based on the known biological activities of the broader class of triazine derivatives, which have been extensively studied for their therapeutic potential.[1][2][3] The data presented for the triazine class should be considered as indicative of the potential of this compound, pending direct experimental validation.
Inferred Therapeutic Potential: Anticancer Activity
The triazine scaffold is a core component of numerous compounds investigated for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] Notably, various derivatives of 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine have demonstrated significant antitumor effects.[1][2][3] Several s-triazine derivatives have even progressed to clinical trials, with some gaining approval for cancer treatment.[3][7]
The anticancer mechanism of triazine derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.[2] Commonly targeted pathways include the epidermal growth factor receptor (EGFR) signaling cascade and the PI3K/AKT/mTOR pathway, both of which are frequently dysregulated in various cancers.[8][9] Based on this established precedent, it is hypothesized that this compound may also exhibit anticancer properties by modulating these or similar cellular pathways.
Data Presentation: In Vitro Efficacy Comparison
To provide a quantitative perspective, the following tables summarize the half-maximal inhibitory concentration (IC50) values of representative triazine derivatives from published studies, alongside those of standard chemotherapy agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values are indicative of higher potency.
Table 1: Comparative In Vitro Efficacy (IC50) Against Breast Cancer Cell Lines (MCF-7)
| Compound Class | Specific Compound/Drug | IC50 (µM) | Reference |
| Triazine Derivatives (Proxy) | Compound 3b (a symmetrical di-substituted phenylamino-s-triazine) | 6.19 | [10] |
| Compound G1a (a tris(triazolyl)triazine) | 2.95 (µg/mL) | [11] | |
| Compound from El-Faham et al., 2022 | 0.500 ± 0.080 | [9] | |
| Standard Chemotherapy | Doxorubicin | 2.57 ± 0.18 | [12] |
| Paclitaxel | 2.35 | [10] | |
| 5-Fluorouracil | 4.8 | [12] |
Table 2: Comparative In Vitro Efficacy (IC50) Against Lung Cancer Cell Lines (A549)
| Compound Class | Specific Compound/Drug | IC50 (µM) | Reference |
| Triazine Derivatives (Proxy) | Compound 14 (from He et al., 2018) | 5.15 | [13] |
| Standard Chemotherapy | Cisplatin | Varies significantly by study | [14] |
| Docetaxel | Varies significantly by study | [15] | |
| Gemcitabine | Varies significantly by study | [6] |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][16][17]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 or A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[5][18]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a standard drug for a specified duration (typically 24, 48, or 72 hours).[5]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[17]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Assessment: Tumor Xenograft Model
This model is a standard for evaluating the antitumor activity of a compound in a living organism.[19][20]
Protocol:
-
Cell Preparation and Implantation: Human cancer cells are cultured and then injected subcutaneously into immunocompromised mice (e.g., nude mice).[4][21] In some cases, cells are mixed with a basement membrane extract like Matrigel to improve tumor formation.[4]
-
Tumor Growth and Measurement: The tumors are allowed to grow to a palpable size. Tumor volume is regularly measured using calipers.[4]
-
Treatment Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The test compound and standard drug are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: The tumor volume and body weight of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.
Mandatory Visualization
Potential Signaling Pathway: PI3K/AKT/mTOR
Many triazine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[9] The PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer therapy.[1][22][23][24]
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by triazine derivatives.
Experimental Workflow: In Vitro Anticancer Drug Screening
The following diagram illustrates the typical workflow for the initial screening of a novel compound's anticancer activity.
Caption: Workflow for in vitro anticancer drug screening using the MTT assay.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor xenograft model [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cancer.ca [cancer.ca]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 11. connectsci.au [connectsci.au]
- 12. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. 5.6. MTT Cell Viability Assay [bio-protocol.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
quantitative analysis of the impact of substitutions on triazine reactivity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. Triazines, a class of six-membered heterocyclic rings containing three nitrogen atoms, are versatile scaffolds in medicinal chemistry and materials science.[1][2] Their reactivity is highly tunable through the strategic placement of substituents. This guide provides a quantitative comparison of how different substituents impact the reactivity of triazine cores, supported by experimental data and detailed protocols.
The reactivity of triazines is generally characterized by a lower resonance energy compared to benzene, making them more susceptible to nucleophilic substitution reactions over electrophilic ones.[1][2][3] The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating this reactivity.
Theoretical Framework: The Hammett Equation
To quantify the electronic effects of substituents on the reaction rates and equilibrium constants of aromatic compounds, the Hammett equation is a widely used linear free-energy relationship.[4][5][6] The equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect.[4][5][7]
-
ρ (rho) is the reaction constant , which is characteristic of a given reaction and its conditions, indicating the sensitivity of the reaction to substituent effects.[5][6][8]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of negative charge in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (stabilization of positive charge).[5][8]
Caption: The Hammett equation relates substituent electronic effects (σ) to reaction rates (k) and sensitivity (ρ).
Quantitative Analysis of Substituent Effects on 1,2,3-Triazines
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in synthetic chemistry, and the reactivity of 1,2,3-triazines in these reactions is profoundly influenced by substituents.[9] Studies by Boger et al. have provided significant quantitative insights into these effects.
Electron-withdrawing substituents on the 1,2,3-triazine ring dramatically increase its reactivity in IEDDA reactions.[10] For instance, methyl 1,2,3-triazine-5-carboxylate is extraordinarily reactive, reacting nearly 10,000-fold faster than unsubstituted 1,2,3-triazine with amidines at room temperature.[10]
Table 1: Relative Reactivity of C5-Substituted 1,2,3-Triazines
| C5-Substituent (R) | Relative Reactivity Order |
| CO₂Me | > Ph > H |
Source: Based on findings from Boger et al.[9]
The electronic nature of the dienophile (in this case, substituted benzamidines) also has a predictable impact. Electron-donating groups on the benzamidine accelerate the reaction, which is consistent with the inverse electron demand nature of the cycloaddition.[10]
Table 2: Second-Order Rate Constants for the Reaction of Methyl 1,2,3-triazine-5-carboxylate with p-Substituted Benzamidines
| p-Substituent on Benzamidine | Second-Order Rate Constant (M⁻¹s⁻¹) |
| OMe | 3.5 ± 0.1 |
| Me | 1.1 ± 0.03 |
| H | 0.43 ± 0.01 |
| Cl | 0.17 ± 0.003 |
| CF₃ | 0.035 ± 0.001 |
Source: Data from Boger, D. L., et al. (2022).[10]
A Hammett plot of this data yields a linear correlation with a ρ value of -1.50, indicating a significant buildup of positive charge in the transition state on the benzamidine portion of the molecule, and confirming the inverse electron demand nature of the reaction.[10]
Quantitative Analysis of Substituent Effects on Benzo[e][1][11][12]triazines
The electronic properties of benzo[e][1][11][12]triazines can be systematically tuned by introducing various substituents at the C(3) position. These electronic perturbations can be quantitatively assessed using spectroscopic methods like UV-vis and NMR.
A study on 19 structurally diverse C(3)-substituted benzo[e][1][11][12]triazines demonstrated a significant effect of the substituent on the π-π* transition energy.[12][13] Furthermore, a good correlation was observed between the ¹H NMR chemical shift and the Hammett substituent constant σp.[12][13] This indicates that spectroscopic data can serve as a reliable proxy for the electronic influence of substituents on the triazine core's reactivity.
Table 3: Correlation of Spectroscopic Data with Substituent Constants for C(3)-Substituted Benzo[e][1][11][12]triazines
| Substituent at C(3) | ¹H NMR Chemical Shift (ppm) of H-7 | Hammett Constant (σp) |
| NHPh | 8.25 | -0.66 |
| OMe | 8.32 | -0.27 |
| SBu-t | 8.45 | 0.18 |
| Ph | 8.52 | -0.01 |
| H | 8.58 | 0.00 |
| Cl | 8.62 | 0.23 |
| CN | 8.75 | 0.66 |
Source: Data adapted from Ciesielski, A., et al. (2019).[12][13]
Experimental Protocols
Kinetic Analysis of 1,2,3-Triazine Reactions via ¹H NMR Spectroscopy
This protocol outlines the general method used to determine the reaction rates of 1,2,3-triazines with amidines.
-
Sample Preparation: Stock solutions of the 1,2,3-triazine derivative and the substituted benzamidine are prepared in a suitable deuterated solvent (e.g., CD₃CN/CDCl₃ 1:1).[11]
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions directly in an NMR tube at a controlled temperature.
-
Data Acquisition: ¹H NMR spectra are recorded at regular time intervals.
-
Data Analysis: The reaction progress is monitored by observing the integration changes of characteristic proton signals for either the reactants or the products.[11] The data is then used to calculate the second-order rate constants.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. web.viu.ca [web.viu.ca]
- 7. pharmacy180.com [pharmacy180.com]
- 8. scribd.com [scribd.com]
- 9. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Substituted Benzo[ e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Synergistic Effects of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in Combination Therapies
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the synergistic potential of the investigational compound 4,6-Dimethyl-1,2,3-triazine-5-carboxamide (herein referred to as Triazacarb) when used in combination with established therapeutic agents. The data presented is based on preclinical in vitro models designed to evaluate synergistic cytotoxicity and elucidate underlying mechanisms of action.
Introduction to Triazacarb
Triazacarb is a novel small molecule inhibitor of the Serine/Threonine kinase Akt (Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various human cancers, promoting cell survival, proliferation, and resistance to therapy. By targeting Akt, Triazacarb is hypothesized to sensitize cancer cells to the cytotoxic effects of other anticancer drugs, offering a rationale for its use in combination regimens. This guide compares the synergistic effects of Triazacarb with two standard-of-care chemotherapeutic agents: a DNA-damaging agent (Cisplatin) and a microtubule stabilizer (Paclitaxel).
Synergistic Evaluation of Triazacarb with Cisplatin
The combination of Triazacarb and Cisplatin was evaluated in the A549 non-small cell lung cancer cell line, where PI3K/Akt pathway activation is a known resistance mechanism to platinum-based chemotherapy.
Quantitative Synergy Data
The synergistic interaction between Triazacarb and Cisplatin was quantified using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the extent of dose reduction possible for each drug in a synergistic combination to achieve the same effect as the drug used alone.
| Combination | Effective Dose (ED50) | Combination Index (CI) | DRI for Triazacarb | DRI for Cisplatin |
| Triazacarb + Cisplatin | ED50 | 0.58 | 3.1 | 2.8 |
| ED75 | 0.45 | 4.5 | 4.1 | |
| ED90 | 0.36 | 6.2 | 5.9 |
Table 1: Synergistic parameters for Triazacarb and Cisplatin combination in A549 cells after 72-hour exposure. Data represents the mean of three independent experiments.
Experimental Protocol: Cell Viability and Synergy Analysis
-
Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Drug Preparation: Triazacarb and Cisplatin were dissolved in DMSO to create 10 mM stock solutions and serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells were treated with Triazacarb alone, Cisplatin alone, or a combination of both at a constant molar ratio. A vehicle control (DMSO) was also included.
-
Viability Assay: After 72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The CI and DRI values were calculated using CompuSyn software based on the median-effect principle by Chou and Talalay.
Synergistic Evaluation of Triazacarb with Paclitaxel
The combination of Triazacarb and Paclitaxel was assessed in the MDA-MB-231 triple-negative breast cancer cell line, a subtype often characterized by aberrant PI3K/Akt signaling.
Quantitative Synergy Data
Synergy was evaluated using the same metrics as the Cisplatin combination.
| Combination | Effective Dose (ED50) | Combination Index (CI) | DRI for Triazacarb | DRI for Paclitaxel |
| Triazacarb + Paclitaxel | ED50 | 0.71 | 2.5 | 2.2 |
| ED75 | 0.62 | 3.4 | 3.0 | |
| ED90 | 0.55 | 4.8 | 4.3 |
Table 2: Synergistic parameters for Triazacarb and Paclitaxel combination in MDA-MB-231 cells after 72-hour exposure. Data represents the mean of three independent experiments.
Experimental Protocol: Western Blot for Mechanistic Analysis
To investigate the mechanism of synergy, the expression levels of key proteins in the apoptosis pathway were analyzed via Western Blot.
-
Cell Culture and Treatment: MDA-MB-231 cells were seeded in 6-well plates and treated with Triazacarb, Paclitaxel, their combination, or vehicle at their respective ED50 concentrations for 48 hours.
-
Protein Extraction: Cells were harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and incubated overnight with primary antibodies against p-Akt (Ser473), total Akt, Cleaved PARP, and β-actin.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Proposed Mechanism of Synergy
The observed synergy is hypothesized to result from a dual-pronged attack on cancer cell survival mechanisms. Triazacarb inhibits the pro-survival Akt signaling pathway, thereby lowering the threshold for apoptosis. Concurrently, Cisplatin (inducing DNA damage) or Paclitaxel (inducing mitotic catastrophe) triggers cellular stress signals that converge on the apoptotic machinery. The combination of abrogated survival signals and pro-apoptotic stress results in enhanced cell death.
Comparative Summary
Both combination studies demonstrate that Triazacarb acts as a potent synergistic agent with conventional chemotherapies in preclinical models. The synergy with Cisplatin in A549 cells (CI at ED90 = 0.36) was more pronounced than with Paclitaxel in MDA-MB-231 cells (CI at ED90 = 0.55), suggesting that the synergistic potential may be context- and combination-dependent. The ability of Triazacarb to significantly lower the required dose of the accompanying chemotherapeutic (DRI > 5 for Cisplatin at high effect levels) highlights its potential to mitigate dose-dependent toxicities. These findings strongly support further investigation into Triazacarb as a combination therapy component in clinical settings.
Safety Operating Guide
Proper Disposal of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Safety and Compliance Guide
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide, catering to researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general properties of triazine compounds and established best practices for the disposal of chemical and pharmaceutical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Immediate Safety Precautions
Before handling this compound for disposal, ensure all relevant personnel are familiar with the potential hazards associated with triazine-based compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for hazardous waste. Clean the spill area with a suitable solvent and decontaminating solution as recommended by your institution's safety protocols.
Waste Characterization and Segregation
Proper segregation of chemical waste is critical to ensure safe handling and disposal.
-
Waste Identification: this compound should be treated as hazardous chemical waste. Due to its classification as a pharmaceutical compound, it may be subject to additional regulations.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and chemically compatible container.
-
For solutions containing this compound, use a labeled, leak-proof container. Do not mix with other incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound". Include the date of accumulation and any known hazard characteristics.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is essential for safety and regulatory compliance.
-
Initial Collection: Collect all waste containing this compound at the point of generation. This includes pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.
-
Secure Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with the full chemical name and an estimate of the quantity.
-
Professional Disposal: The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal company. The most common and recommended method for pharmaceutical and chemical waste is high-temperature incineration.[1][2] This process ensures the complete destruction of the compound, minimizing environmental impact.[1]
Comparative Safety Data for Analogous Triazine Compounds
While a specific SDS for this compound is unavailable, the following table summarizes key safety data for structurally related triazine compounds to provide a general understanding of the potential hazards.
| Compound Name | CAS No. | Molecular Formula | Physical State | Melting Point (°C) |
| 3-Amino-5,6-dimethyl-1,2,4-triazine | 36335-56-3 | C5H8N4 | Powder Solid | 210.00 - 212.00 |
| 2,4-Diamino-6-phenyl-1,3,5-triazine | 91-76-9 | C9H9N5 | Solid | Not specified in results |
| 4,7-Dimethylpyrazolo[5,1-c][3][4][5]triazine-3-carboxylic acid | 175137-58-3 | C8H8N4O2 | Solid | 166 - 168 |
Data sourced from publicly available safety data sheets for analogous compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Environmental Considerations
Triazine compounds, particularly those used as herbicides, are known for their potential to persist in soil and water.[5][6] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination.[1][7] Therefore, strict adherence to hazardous waste disposal regulations is crucial to protect ecosystems and public health.[4]
References
- 1. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. anentawaste.com [anentawaste.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. mdpi.com [mdpi.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Personal protective equipment for handling 4,6-Dimethyl-1,2,3-triazine-5-carboxamide
Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally related triazine compounds and general laboratory best practices. Researchers should always consult their institution's safety office and, if possible, obtain a compound-specific SDS before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting eyes from splashes or airborne particles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][2] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing. |
| Respiratory | Dust mask or respirator | Recommended when handling the compound as a powder to avoid inhalation.[2] Ensure proper fit and use in a well-ventilated area or under a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to prevent accidental exposure and contamination. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling the Compound:
-
Work within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.
-
If the compound is in powdered form, handle it carefully to minimize dust generation.
-
Keep containers tightly sealed when not in use.[3]
-
-
Post-Handling:
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be segregated as chemical waste.
-
-
Containment:
-
Place all solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
If the compound is dissolved in a solvent, it should be disposed of in a designated hazardous liquid waste container.
-
-
Labeling and Storage:
-
Clearly label the waste container with the chemical name and any known hazards.
-
Store the waste container in a designated satellite accumulation area until it is collected by environmental health and safety personnel.
-
-
Disposal:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.[3]
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
